Benazolin-ethyl
Description
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-10-7(12)4-3-5-8(10)17-11(13)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCEBAZAUAUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2Cl)SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041621 | |
| Record name | Benazolin-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25059-80-7 | |
| Record name | Benazolin-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25059-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benazolin-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025059807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benazolin-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENAZOLIN-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN7P8Y6GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Production of Benazolin-Ethyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and production of benazolin-ethyl, a selective, post-emergence herbicide. The document details the primary synthesis routes, experimental protocols, and key chemical data, intended to serve as a valuable resource for professionals in the fields of chemistry and drug development.
Introduction
This compound, with the IUPAC name ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate, is the ethyl ester of the herbicide benazolin.[1][2][3][4] It functions as a synthetic auxin, a type of plant growth regulator, and is effective for the control of various annual broad-leaved weeds in crops such as wheat and oilseed rape.[1][2][3][5] This guide focuses on the chemical synthesis of this compound, exploring the underlying reactions, necessary conditions, and methodologies for its production.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, characterization, and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25059-80-7 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO₃S | [1][4][5][6][7] |
| Molecular Weight | 271.72 g/mol | [1][5][6] |
| Melting Point | 79 °C | [8] |
| Boiling Point | 408.1 ± 55.0 °C (Predicted) | [8] |
| Vapor Pressure | 7.16E-07 mmHg at 25°C | [8] |
| XLogP3 | 2.8 | [1] |
Table 2: Spectroscopic and Analytical Data for this compound
| Data Type | Key Information | Reference |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak: m/z = 271. Major Fragments: m/z = 198, 170, 134, 108. | [2][9] |
| ¹³C NMR | Spectra available in public databases. | [1] |
| IR Spectra | Vapor phase IR spectra available in public databases. | [1] |
| Kovats Retention Index | 2049.2, 2068.4 (semi-standard non-polar) | [1] |
| Collision Cross Section | 165.4 Ų ([M+Na]⁺) | [1] |
Chemical Synthesis Pathways
The commercial synthesis of this compound is typically achieved through a two-step process: the preparation of the intermediate, benazolin acid (4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid), followed by its esterification with ethanol.[9] However, a more direct, one-pot synthesis is also widely reported.
Primary Synthesis Route: N-Alkylation of 4-Chlorobenzothiazol-2(3H)-one
This route involves the direct N-alkylation of 4-chlorobenzothiazol-2(3H)-one with an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a base and a catalyst.
Caption: Primary synthesis pathway for this compound.
Alternative Synthesis Routes
Alternative methods for producing this compound and its precursors have also been described, offering different starting materials and reaction conditions.
-
From 2-Amino-4-chlorobenzoic Acid: This multi-step process begins with the cyclization of 2-amino-4-chlorobenzoic acid with carbon disulfide to form 4-chloro-2-mercaptobenzothiazole. This intermediate is then oxidized to 4-chloro-2-oxybenzothiazole, which is subsequently condensed with ethyl chloroacetate to yield the final product.[6]
-
From 4-Chloro-2-hydroxybenzothiazole: This route involves the reaction of 4-chloro-2-hydroxybenzothiazole with chloroacetyl chloride to produce 4-chloro-2-chloroacetoxybenzothiazole. This is followed by an ester exchange reaction with a sodium ethoxide solution in ethanol to give this compound.[6]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its key precursor.
Synthesis of this compound from 4-Chlorobenzothiazol-2(3H)-one
This protocol is adapted from a published crystal structure report.
Materials:
-
4-Chlorobenzothiazol-2(3H)-one (10.7 g, 57.5 mmol)
-
Ethyl chloroacetate (4.3 g, 50 mmol)
-
Potassium carbonate (2.72 g, 20 mmol)
-
Potassium iodide (0.63 g, 3 mmol)
-
Butyl acetate (200 ml)
-
Anhydrous ethanol (approx. 40 ml)
-
Water
Procedure:
-
To a solution of potassium carbonate in butyl acetate (200 ml), add 4-chlorobenzothiazol-2(3H)-one (10.7 g), ethyl chloroacetate (4.3 g), and potassium iodide (0.63 g).
-
Heat the reaction mixture to 80 °C (353 K) and stir for 8 hours.
-
Cool the mixture to room temperature.
-
Add water (150 ml) to dissolve the product and any inorganic salts.
-
Separate the aqueous phase and extract it three times with butyl acetate.
-
Combine all organic phases and remove the solvent via vacuum distillation at 80 °C (353 K).
-
To the residual product, add approximately 40 ml of anhydrous ethanol and heat until a homogeneous phase is achieved.
-
Cool the solution to precipitate the product.
-
Crystals suitable for analysis can be obtained by slow evaporation of the solvent at room temperature over approximately 15 days.
Caption: Experimental workflow for this compound synthesis.
Synthesis of the Precursor: 4-Chloro-2-hydroxybenzothiazole
This protocol is based on a patented process.
Materials:
-
2-Amino-4-chlorobenzothiazole hydrohalide
-
Halogenated aliphatic hydrocarbon solvent (e.g., ethylene dichloride)
-
Reagents for diazotization (e.g., sodium nitrite, acid)
-
Water
Procedure:
-
Conduct the diazotization of 2-amino-4-chlorobenzothiazole hydrohalide in the presence of a halogenated aliphatic hydrocarbon solvent.
-
The specific conditions for diazotization (temperature, reagent addition) should be carefully controlled.
-
Following the diazotization, hydrolyze the resulting product to yield 4-chloro-2-hydroxybenzothiazole.
-
The product can then be isolated and purified for use in the subsequent synthesis of this compound.
Mode of Action: A Brief Overview
As a synthetic auxin, this compound mimics the effects of the natural plant hormone indole-3-acetic acid (IAA), but at much higher concentrations. This leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broad-leaved weeds. The signaling pathway for auxins is complex, involving perception by specific receptor proteins, downstream signaling cascades that alter gene expression, and subsequent changes in cell division, expansion, and differentiation.
Caption: Simplified overview of the auxin herbicide mode of action.
Conclusion
The synthesis of this compound is a well-established process in industrial and research chemistry. The primary route via N-alkylation of 4-chlorobenzothiazol-2(3H)-one offers a direct and efficient method for its production. The availability of detailed experimental protocols and analytical data facilitates its synthesis and characterization. This guide provides a foundational resource for researchers and professionals, enabling a deeper understanding of the chemical production of this important herbicide. Further research may focus on the optimization of reaction conditions to improve yields and minimize environmental impact.
References
- 1. This compound | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. nbinno.com [nbinno.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. GSRS [precision.fda.gov]
- 6. 4-Chloro-2-oxo-benzothiazoleacetic Acid Ethyl Ester | CAS 74209-34-4 | Properties, Applications & Safety Data | Reliable Chinese Supplier [quinoline-thiophene.com]
- 7. PubChemLite - this compound (C11H10ClNO3S) [pubchemlite.lcsb.uni.lu]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
Physicochemical Properties of Benazolin-Ethyl for Environmental Modeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of benazolin-ethyl, a post-emergence herbicide. Understanding these properties is crucial for developing accurate environmental fate and transport models, which are essential for assessing the potential environmental impact of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visualizes the primary environmental transformation pathway.
Introduction to this compound
This compound is the ethyl ester of the herbicide benazolin and is used to control annual broad-leaved weeds in various crops[1][2]. It functions as a synthetic auxin, a type of plant growth regulator[1]. For environmental modeling purposes, it is critical to understand that this compound is a proherbicide; it rapidly hydrolyzes in the environment to its active form, benazolin[3]. This rapid transformation is a key factor in its environmental fate.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound relevant to environmental modeling.
Table 1: Identification and General Properties
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | PubChem |
| CAS Number | 25059-80-7 | PubChem |
| Molecular Formula | C₁₁H₁₀ClNO₃S | PubChem |
| Molecular Weight | 271.72 g/mol | PubChem |
| Physical State | Colorless crystals | AERU |
Table 2: Environmental Fate and Transport Parameters
| Property | Value | Temperature (°C) | Source |
| Vapor Pressure | 0.37 mPa | 20 | AERU |
| Water Solubility | Insoluble in water; soluble in organic solvents | Not Specified | Various |
| Log P (Octanol-Water Partition Coefficient) | 2.8 | Not Specified | PubChem |
| Soil Organic Carbon Partition Coefficient (Koc) | Data not available for this compound. See note below. | - | - |
| Hydrolysis Half-life (DT₅₀) | Stable at pH 4-7; 7.6 days at pH 9 | 25 | AERU |
| Aqueous Photolysis Half-life (DT₅₀) | Data not readily available. See Section 3.6. | - | - |
| Soil Half-life (DT₅₀) | 4.62 days | Not Specified | J. Chrom. Sci. |
Experimental Protocols
The determination of the physicochemical properties listed above is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability for regulatory and scientific purposes.
Vapor Pressure (OECD Guideline 104)
The vapor pressure of a substance is a measure of its volatility.
Methodology:
-
Principle: The vapor pressure is determined by measuring the pressure of the saturated vapor in equilibrium with the substance.
-
Apparatus: Common methods include the dynamic method (isoteniscope), the static method, or the effusion method (Knudsen cell).
-
Procedure (Isoteniscope Method):
-
A sample of the substance is placed in the isoteniscope bulb.
-
The apparatus is evacuated and the sample is degassed by gentle heating and cooling.
-
The isoteniscope is heated to the desired temperature in a controlled temperature bath.
-
The pressure of an inert gas is adjusted until it balances the vapor pressure of the sample.
-
The external pressure is measured with a manometer.
-
-
Data Analysis: The vapor pressure is recorded at various temperatures to establish a vapor pressure curve.
Water Solubility (OECD Guideline 105)
Water solubility is a critical parameter for determining the environmental distribution of a chemical.
Methodology:
-
Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after equilibration.
-
Apparatus: A thermostatically controlled shaker or stirrer, and an analytical instrument to quantify the substance in solution (e.g., HPLC, GC).
-
Procedure (Flask Method):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature until equilibrium is reached.
-
The solution is centrifuged or filtered to remove undissolved substance.
-
The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.
-
-
Data Analysis: The average of at least three replicate determinations is reported as the water solubility at the specified temperature.
Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 117)
The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in assessing bioaccumulation potential.
Methodology:
-
Principle: The substance is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.
-
Apparatus: A shaker, centrifuge, and an analytical instrument to quantify the substance in both phases.
-
Procedure (Shake Flask Method - OECD 107):
-
A solution of the test substance in either n-octanol or water is prepared.
-
The solution is mixed with the other solvent in a separatory funnel.
-
The funnel is shaken until equilibrium is achieved.
-
The two phases are separated by centrifugation.
-
The concentration of the substance in both the n-octanol and water phases is determined.
-
-
Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log P. The HPLC method (OECD 117) can also be used, which correlates the retention time of the substance on a reverse-phase column with the log P of known reference compounds.
Soil Sorption Coefficient (Koc) (OECD Guideline 106)
The soil sorption coefficient, normalized to organic carbon content (Koc), indicates the tendency of a chemical to bind to soil particles.
Methodology:
-
Principle: The adsorption and desorption of the substance are measured in a soil-water system using a batch equilibrium method[4][5][6][7].
-
Apparatus: A shaker, centrifuge, and an analytical instrument for quantification.
-
Procedure:
-
Aqueous solutions of the test substance at various concentrations are prepared.
-
Known amounts of soil are added to the solutions.
-
The mixtures are agitated for a defined period to reach equilibrium.
-
The soil and aqueous phases are separated by centrifugation.
-
The concentration of the substance in the aqueous phase is measured.
-
The amount of substance adsorbed to the soil is calculated by difference.
-
-
Data Analysis: The soil-water partition coefficient (Kd) is calculated for each concentration. The Koc is then determined by dividing the Kd by the fraction of organic carbon in the soil.
Hydrolysis as a Function of pH (OECD Guideline 111)
This test determines the rate of abiotic degradation of a substance in water at different pH values.
Methodology:
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and kept at a constant temperature in the dark.
-
Apparatus: pH meter, temperature-controlled incubator, and an analytical instrument.
-
Procedure:
-
Sterile buffer solutions are prepared.
-
The test substance is added to the buffer solutions.
-
Samples are taken at various time intervals.
-
The concentration of the remaining test substance is determined.
-
-
Data Analysis: The degradation rate constant and the half-life (DT₅₀) are calculated for each pH.
Phototransformation in Water (Direct Photolysis) (OECD Guideline 316)
This guideline is used to determine the rate of photodegradation of a chemical in water when exposed to sunlight[8][9][10][11][12].
Methodology:
-
Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight[9][11]. The rate of disappearance of the substance is measured.
-
Apparatus: A light source (e.g., xenon arc lamp with filters), reaction vessels made of quartz or other light-transparent material, and an analytical instrument.
-
Procedure:
-
A solution of the test substance in purified, buffered water is prepared.
-
The solution is placed in the reaction vessels and exposed to the light source at a constant temperature.
-
Dark control samples are run in parallel to account for non-photolytic degradation.
-
Samples are taken at various time intervals and the concentration of the test substance is determined.
-
-
Data Analysis: The photodegradation rate constant and the half-life (DT₅₀) are calculated.
Environmental Fate and Transport
The primary environmental fate process for this compound is its rapid hydrolysis to benazolin. This transformation is a critical first step in its overall environmental degradation pathway.
The following diagram illustrates a general experimental workflow for determining the soil sorption coefficient (Koc) of a pesticide like this compound, based on the OECD 106 guideline.
Conclusion
The physicochemical properties of this compound, particularly its rapid hydrolysis to benazolin, are fundamental to understanding its behavior in the environment. While many key parameters have been experimentally determined and can be reliably used in environmental models, further research to determine the soil sorption coefficient and photolysis half-life of the parent compound, this compound, would enhance the accuracy of these models. The standardized OECD protocols provide a robust framework for generating high-quality data for environmental risk assessment.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 5. oecd.org [oecd.org]
- 6. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 8. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 9. fera.co.uk [fera.co.uk]
- 10. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
The Degradation Trajectory of Benazolin-Ethyl: An In-depth Technical Guide for Researchers
An examination of the environmental fate of the herbicide benazolin-ethyl reveals a multi-faceted degradation process in soil and water systems, driven by a combination of microbial and abiotic factors. This technical guide synthesizes available data on its degradation pathways, kinetics, and the experimental methodologies used for its study, providing a comprehensive resource for researchers, scientists, and professionals in drug development and environmental science.
This compound, a post-emergence herbicide, undergoes transformation in the environment, leading to a series of degradation products. The primary and most rapid step in its degradation is the hydrolysis of the ethyl ester group, forming its more stable and biologically active metabolite, benazolin (4-chloro-2-oxo-3(2H)-benzothiazole acetic acid). This initial conversion is swift, with a reported half-life of approximately 1 to 3 days. The subsequent degradation of benazolin is a slower process, with half-lives ranging from 14 to 100 days.[1][2]
Degradation in Soil Systems
In terrestrial environments, the dissipation of this compound is primarily a biologically mediated process. However, abiotic factors such as soil pH and organic matter content significantly influence its persistence and mobility.
Microbial Degradation Pathway
Microbial activity is the main driver of this compound degradation in soil. The initial hydrolysis to benazolin is followed by further breakdown of the molecule. A key identified pathway involves a strain of Methyloversatilis sp., which utilizes this compound as a sole carbon source. This bacterium cleaves the ester bond to form benazolin, which is then subjected to demethylation, leading to the formation of 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol. The final identified metabolite in this pathway is 2-chloro-6-(methyleneamino)benzenethiol.[3]
Factors Influencing Soil Degradation
The rate of this compound degradation in soil is highly variable and dependent on soil properties and environmental conditions. Field studies have reported half-lives (DT50) for this compound in soil ranging from 4.62 days to 26.3 days.[4] One study conducted in different locations in China found DT50 values of 14.3 days in a soil with lower organic matter and higher pH, and 26.3 days in a soil with higher organic matter and lower pH.[4] This suggests a complex interplay of factors, where higher organic matter may increase sorption and retention, potentially slowing down degradation.[2]
| Parameter | Hubei, China | Hebei, China | Sichuan, China |
| Soil Type | Not specified | Not specified | Not specified |
| Organic Matter (%) | 3.1 | 1.8 | Not specified |
| pH | 6.5 | 8.1 | Not specified |
| This compound DT50 (days) | 26.3 | 14.3 | 4.62 |
Degradation in Aquatic Systems
In water, the degradation of this compound is influenced by hydrolysis, photolysis, and microbial activity. While it is considered not persistent in soil, it may be more persistent in water.[5]
Hydrolysis
Microbial Degradation
Microorganisms in water and sediment play a crucial role in the degradation of this compound. The pathway identified in activated sludge, involving hydrolysis to benazolin and subsequent breakdown, is likely to be a relevant process in contaminated water bodies.[3] The rate and extent of microbial degradation will depend on the microbial population present, nutrient availability, and other environmental factors.
Photodegradation
Photodegradation, or the breakdown of a molecule by light, is another potential degradation route for this compound in surface waters. Specific studies on the photolytic pathway and quantum yield of this compound are not extensively documented in the available literature. However, for many herbicides, photolysis can be a significant dissipation mechanism, leading to the formation of various photoproducts.
Experimental Protocols
Standardized methods are crucial for studying the environmental fate of pesticides. The following outlines general experimental protocols based on OECD guidelines and methodologies reported in the literature for assessing this compound degradation.
Soil Degradation Study (Aerobic)
This protocol is a generalized representation based on OECD Guideline 307.
-
Soil Collection and Characterization: Collect fresh soil from a relevant agricultural field. Characterize the soil for texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.
-
Test Substance Application: Prepare a stock solution of this compound. Apply the solution evenly to the soil surface to achieve the desired concentration. For pathway elucidation, 14C-labeled this compound is often used.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate organic solvent or solvent mixture (e.g., acetonitrile/water).
-
Analysis: Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD).
-
Data Analysis: Determine the concentrations of this compound and its metabolites over time. Calculate the dissipation half-life (DT50) using first-order kinetics.
Analytical Methodology
Gas Chromatography with Electron Capture Detection (GC-ECD):
-
Extraction: Soil samples are typically extracted with a solvent mixture such as acetone and dichloromethane. The extract is then concentrated.
-
Cleanup: Solid-phase extraction (SPE) is often used for cleanup to remove interfering matrix components.
-
GC Conditions:
-
Column: A capillary column suitable for pesticide analysis (e.g., HP-5).
-
Injector Temperature: Typically around 250°C.
-
Oven Program: A temperature gradient program is used to separate the analytes.
-
Detector Temperature: ECD temperature is usually set around 300°C.
-
Carrier Gas: Nitrogen or helium.
-
-
Quantification: Based on the peak area compared to a calibration curve of known standards.[6]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
-
Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction from soil and plant matrices. This typically involves extraction with acetonitrile followed by a cleanup step with dispersive SPE.
-
HPLC Conditions:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent compound and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.[4]
-
This guide provides a foundational understanding of the degradation of this compound in the environment. Further research is needed to fully elucidate the complete degradation pathways in various environmental compartments and to quantify the influence of a wider range of environmental variables on its persistence.
References
- 1. Dynamics of benazolin under the influence of degrading maize straw in undisturbed soil columns | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Biodegradation of this compound by strain Methyloversatilis sp. cd-1 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physicochemical Properties of Poly(acrylamide-co-diallyldimethylammonium chloride) (CAS: 26590-05-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical data for the copolymer poly(acrylamide-co-diallyldimethylammonium chloride) (P(AAm-co-DADMAC)), identified by CAS number 26590-05-6. This cationic polyelectrolyte is synthesized from the polymerization of acrylamide and diallyldimethylammonium chloride and sees wide application in various fields, including water treatment, the paper industry, and cosmetics, due to its excellent flocculating properties.[1]
Physicochemical Data
The following tables summarize the key physicochemical properties of poly(acrylamide-co-diallyldimethylammonium chloride).
Table 1: General Properties
| Property | Value | Source |
| CAS Number | 26590-05-6 | |
| Chemical Name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | [1] |
| Synonyms | P(AAm-co-DADMAC), Polyquaternium-7 | [2] |
| Molecular Formula | (C₈H₁₆N·C₃H₅NO·Cl)x | [1] |
| Appearance | Viscous liquid | [3] |
| Composition | Acrylamide, ~55 wt. % | [3][4] |
Table 2: Physical and Chemical Properties
| Property | Value | Conditions | Source |
| Density | 1.02 g/mL | 25 °C | [3][4] |
| Viscosity | 9,000-25,000 cP | 10 wt. % in H₂O, 25 °C, Brookfield | [3] |
| Solubility | Soluble in water | [1] |
Table 3: Molecular and Thermal Properties
| Property | Value | Method | Source |
| Number Average Molecular Weight (Mn) | 15,936 Da | Not specified | [5] |
| Polydispersity Index (PDI) | 1.42 | Not specified | [5] |
| Thermal Decomposition | Two decomposition steps | TG-DSC | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and characterization of P(AAm-co-DADMAC). Below is a typical protocol for its synthesis via free-radical polymerization and subsequent characterization.
Synthesis via Free-Radical Aqueous Solution Copolymerization[6]
A common method for synthesizing P(AAm-co-DADMAC) is through free-radical polymerization in an aqueous solution.
Materials:
-
Diallyldimethylammonium chloride (DADMAC) monomer
-
Acrylamide (AM) monomer
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (initiator)
-
Deionized water
Procedure:
-
Prepare an aqueous solution with the desired molar ratio of DADMAC and AM monomers. A typical molar ratio is 20:80 (DADMAC:AM).
-
Add the initiator, 2,2'-azobis(2-methylpropionamidine) dihydrochloride, at a concentration of 0.5% relative to the total monomer weight.
-
Heat the reaction mixture to 70 °C.
-
Maintain the reaction at this temperature for 5 hours to allow for polymerization.
-
The resulting product is a cationic copolymer with a viscosity of approximately 18,436 cP.
Characterization Methods
The synthesized copolymer can be characterized using various analytical techniques to determine its structure, composition, and thermal properties.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the copolymer and confirm the incorporation of both DADMAC and acrylamide monomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for the structural elucidation of the copolymer, confirming the polymer structure and monomer ratios.[7][8][9]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are employed to study the thermal stability and decomposition behavior of the polymer.[6][7]
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of poly(acrylamide-co-diallyldimethylammonium chloride).
Logical Relationship of Physicochemical Properties
The following diagram illustrates the relationship between the synthesis parameters and the resulting physicochemical properties of the copolymer.
References
- 1. CAS 26590-05-6: Acrylamide-diallyldimethylammonium chlorid… [cymitquimica.com]
- 2. Poly(acrylamide-co-diallyldimethylammonium chloride) [chembk.com]
- 3. Poly(acrylamide-co-diallyldimethylammonium chloride) solution | Krackeler Scientific, Inc. [krackeler.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. Synthesis and characterizations of cationic poly(DADMAC-co-AM) surfactant for hair care applications | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear magnetic resonance enables understanding of polydiallyldimethylammonium chloride composition and N-nitrosodimethylamine formation during chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
The History and Development of Benazolin-Ethyl: A Technical Guide
Introduction
Benazolin-ethyl is a selective, systemic, post-emergence herbicide belonging to the benzothiazolone chemical class.[1] Since its introduction in 1964, it has been utilized for the control of annual broad-leaved weeds in various agricultural settings, particularly in cereal crops like wheat and oilseed rape.[1][2][3] This technical guide provides an in-depth overview of the history, development, chemical properties, synthesis, mode of action, herbicidal spectrum, environmental fate, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.
History and Development
This compound, the ethyl ester of benazolin, was first introduced in 1964.[1][2] It emerged as a valuable tool for post-emergence weed control, offering selectivity in important crops. Its development provided farmers with an effective option to manage competitive broad-leaved weeds, thereby improving crop yields. Commercialized under various trade names, including Galtak, Benzar, Dasen, Springclene 2, and Cornox, it has been manufactured and supplied by companies such as Bayer CropScience and Eastsun Chemical Co. Ltd.[1][2]
Chemical Properties and Formulation
This compound is a white crystalline solid with a molecular formula of C₁₁H₁₀ClNO₃S and a molecular weight of 271.72 g/mol .[1][3] It is characterized by its moderate aqueous solubility and is considered volatile.[1] The ethyl ester form enhances its uptake by plants. This compound is typically supplied as an aqueous suspension concentrate.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₀ClNO₃S | [3] |
| Molecular Weight | 271.72 g/mol | [3] |
| Physical State | White crystalline solid | [1] |
| CAS Number | 25059-80-7 | [3] |
| IUPAC Name | ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | [3] |
| LogP (octanol-water partition coefficient) | 2.8 | [1] |
Synthesis of this compound
The commercial synthesis of this compound involves a multi-step process.[4] The key steps are the preparation of the parent acid, benazolin, followed by its esterification.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthesis method for benazolin, the precursor to this compound.
Materials:
-
Benzothiazolone
-
Potassium carbonate (Salt of wormwood)
-
Ethyl chloroacetate
-
Potassium iodide (catalyst)
-
Ethanol
-
Acid catalyst (e.g., sulfuric acid)
-
Solvent (e.g., benzene)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
1000mL three-necked flask
-
Stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
Step 1: Synthesis of Benazolin
-
To a 1000mL three-necked flask, add 94.8 g (0.5 mol) of benzothiazolone, 77 g of potassium carbonate, 400 g of ethyl chloroacetate, and 6 g of potassium iodide.
-
Stir the mixture for 30 minutes at room temperature.
-
Heat the mixture to 60-65 °C and maintain this temperature for 4 hours under reflux with continuous stirring.
-
Monitor the reaction progress by checking the concentration of benzothiazolone. The reaction is considered complete when the mass concentration of benzothiazolone is less than 0.3%.
-
Once the reaction is complete, terminate the heating and allow the mixture to cool.
-
Wash the reaction mixture to remove impurities.
-
Dry the product to obtain benazolin. This method has been reported to yield approximately 131 g (95% yield) with a purity of 98.5%.
Step 2: Esterification to this compound
-
The synthesized benazolin (4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid) is then esterified with ethanol.
-
In a suitable reaction vessel, dissolve the benazolin in an excess of ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux and maintain for a sufficient time to ensure complete esterification.
-
After the reaction, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the this compound into an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.
Mode of Action: A Synthetic Auxin
This compound acts as a synthetic auxin, a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1][3] As a pro-herbicide, this compound is rapidly converted to its active form, benazolin acid, within the plant.[3] This active form disrupts normal plant growth processes by inducing uncontrolled cell division and elongation, leading to epinasty, stem and petiole twisting, and ultimately, plant death.[5]
The molecular mechanism of auxin action involves the perception of the auxin signal by specific receptor proteins, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-Box).
References
- 1. This compound | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 25059-80-7: this compound | CymitQuimica [cymitquimica.com]
- 3. Dynamics of benazolin under the influence of degrading maize straw in undisturbed soil columns | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. This compound [chembk.com]
- 5. 30% this compound SC – 联系我们-华纳公司客服中心-17090277778 [fudingchem.com]
Toxicological Profile of Benazolin-Ethyl in Non-Target Organisms: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benazolin-ethyl, a post-emergence herbicide, is primarily used to control broad-leaved weeds in various crops. Its mode of action is as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death in susceptible plants.[1][2] While effective in its agricultural application, understanding its toxicological impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the toxicological profile of this compound in a range of non-target terrestrial and aquatic organisms, presenting quantitative data, experimental methodologies, and relevant biological pathways.
Ecotoxicological Data
The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various non-target organisms.
Table 1: Acute Toxicity of this compound to Non-Target Organisms
| Organism Classification | Species | Exposure Duration | Endpoint | Value (mg/L or mg/kg bw) | Reference |
| Aquatic Invertebrates | Daphnia magna | 48 hours | EC50 | > 6.2 | [2] |
| Fish | Freshwater Fish | 96 hours | LC50 | 0.21 (as active ingredient) | [2] |
| Birds | Not Specified | - | - | Low Toxicity | [1][2] |
| Earthworms | Not Specified | - | - | Moderately Toxic | [1][2] |
| Mammals | Not Specified | - | - | Low Toxicity | [1][2] |
Table 2: Chronic Toxicity of this compound to Non-Target Organisms
| Organism Classification | Species | Exposure Duration | Endpoint | Value (mg/L or mg/kg bw) | Reference |
| Aquatic Invertebrates | Daphnia magna | - | - | High Chronic Toxicity | [1] |
Further research is required to establish specific NOEC/NOAEL and LOEC/LOAEL values for a broader range of non-target organisms.
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies following standardized international guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key experiments.
Aquatic Toxicity Testing
1. Fish Acute Toxicity Test (Following OECD Guideline 203)
-
Test Species: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or other recommended species.
-
Test Duration: 96 hours.
-
Method: Fish are exposed to a range of this compound concentrations under static, semi-static, or flow-through conditions.
-
Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sub-lethal effects are also noted.
-
Endpoint: The LC50 (Lethal Concentration 50%), the concentration estimated to cause mortality in 50% of the test population, is calculated.
2. Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)
-
Test Species: Daphnia magna.
-
Test Duration: 48 hours.
-
Method: Young daphnids (less than 24 hours old) are exposed to various concentrations of this compound in a static test system.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The EC50 (Effective Concentration 50%), the concentration estimated to cause immobilisation in 50% of the daphnids, is determined.
3. Algal Growth Inhibition Test (Following OECD Guideline 201)
-
Test Species: Green algae, such as Scenedesmus subspicatus.
-
Test Duration: 72 hours.
-
Method: Exponentially growing algal cultures are exposed to a range of this compound concentrations.
-
Observations: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or photometric measurements.
-
Endpoints: The EbC50 (biomass) and ErC50 (growth rate), the concentrations causing a 50% reduction in biomass and growth rate, respectively, are calculated.
Terrestrial Toxicity Testing
1. Avian Acute Oral Toxicity Test (Following OECD Guideline 223)
-
Test Species: Mallard duck (Anas platyrhynchos) or Bobwhite quail (Colinus virginianus).
-
Method: A single oral dose of this compound is administered to the birds.
-
Observations: Mortality, clinical signs of toxicity, and body weight changes are recorded for at least 14 days.
-
Endpoint: The LD50 (Lethal Dose 50%), the dose estimated to be lethal to 50% of the test birds, is determined.
2. Earthworm Acute Toxicity Test (Following OECD Guideline 207)
-
Test Species: Eisenia fetida.
-
Test Duration: 14 days.
-
Method: Adult earthworms are exposed to this compound mixed into an artificial soil substrate.
-
Observations: Mortality and changes in body weight are assessed at 7 and 14 days.
-
Endpoint: The LC50, the concentration in soil estimated to be lethal to 50% of the earthworms, is calculated.
Signaling Pathways and Experimental Workflows
Mode of Action: Synthetic Auxin Pathway
This compound acts as a synthetic auxin. In target plants, this leads to a disruption of normal hormonal balance, causing uncontrolled cell division and elongation, which ultimately results in the plant's death. While the primary target is plants, the molecular mechanisms in non-target animals are less understood. The following diagram illustrates a generalized auxin signaling pathway in plants, which may provide a conceptual basis for investigating potential endocrine-disrupting effects in non-target organisms.
Biodegradation Pathway in Methyloversatilis sp.
Studies have identified a bacterial strain, Methyloversatilis sp. cd-1, capable of degrading this compound. The degradation involves several metabolic steps, as illustrated in the following diagram. This pathway is specific to this microorganism and may not be representative of the metabolic fate in other non-target organisms.
Experimental Workflow for Ecotoxicological Assessment
A typical workflow for assessing the ecotoxicological risk of a herbicide like this compound involves a tiered approach, starting with base-set toxicity tests and progressing to more complex studies if initial results indicate a potential for environmental harm.
Conclusion
This compound exhibits a range of toxicities to non-target organisms, with aquatic invertebrates appearing to be particularly sensitive to chronic exposure. While acute toxicity to fish is moderate, and to birds and mammals is low, the potential for long-term adverse effects in aquatic ecosystems warrants careful consideration in its application and environmental monitoring. The provided experimental protocols, based on OECD guidelines, offer a framework for consistent and comparable toxicological evaluation. Further research is needed to elucidate the specific molecular mechanisms of this compound in non-target animals and to obtain a more comprehensive set of chronic toxicity data across a wider array of species. This will enable a more refined and accurate environmental risk assessment of this widely used herbicide.
References
Unveiling the Solubility Profile of Benazolin-Ethyl: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of benazolin-ethyl, a selective post-emergence herbicide. The document is intended for researchers, scientists, and professionals in the drug development and agrochemical industries, offering a comprehensive overview of its solubility in aqueous and organic media. This guide synthesizes available data into a clear, comparative format, details relevant experimental methodologies, and visualizes key biological and experimental processes.
Quantitative Solubility Data
The solubility of this compound is a critical parameter influencing its formulation, bioavailability, and environmental fate. A compilation of solubility data in water and various organic solvents is presented below. All data is reported at 20°C.
| Solvent | Solubility (mg/L) | Temperature (°C) | pH (for water) |
| Water | 47.0 | 20 | 7 |
| Acetone | 229,000 | 20 | N/A |
| Dichloromethane | 603,000 | 20 | N/A |
| Ethyl Acetate | 148,000 | 20 | N/A |
| Toluene | 28,500 | 20 | N/A |
Experimental Protocols for Solubility Determination
While specific experimental details for the cited this compound solubility data are not exhaustively available in the public domain, standardized methods are employed for such determinations. The Organisation for Economic Co-operation and Development (OECD) Guideline 105 for "Water Solubility" is a widely accepted protocol. This guideline outlines two primary methods: the column elution method and the flask method.
Column Elution Method
This method is suitable for substances with low solubility (generally less than 10 mg/L).
Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration reaches a plateau, it is considered to be the saturation concentration, representing the water solubility.
Apparatus:
-
Chromatographic column with a temperature control jacket.
-
Inert support material (e.g., glass beads, silica gel).
-
Constant-flow pump.
-
Fraction collector.
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).
Procedure:
-
Preparation of the Column: The support material is coated with an excess of this compound. This can be achieved by dissolving the substance in a volatile solvent, mixing it with the support material, and then evaporating the solvent. The coated material is then packed into the column.
-
Elution: Water is pumped through the column at a low, constant flow rate. The temperature is maintained at a constant 20 ± 0.5 °C.
-
Analysis: Fractions of the eluate are collected at regular intervals. The concentration of this compound in each fraction is determined using a validated analytical method.
-
Determination of Solubility: A graph of concentration versus time (or volume) is plotted. The solubility is determined from the plateau region of the curve.
Flask Method
This method is appropriate for substances with higher solubility (greater than 10 mg/L).
Principle: An excess amount of the test substance is added to a flask containing water. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.
Apparatus:
-
Flasks with stoppers.
-
Constant temperature shaker or magnetic stirrer.
-
Centrifuge or filtration apparatus.
-
Analytical instrument for concentration measurement.
Procedure:
-
Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is sealed and agitated at a constant temperature (20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests are often conducted to determine the time required to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.
-
Determination of Solubility: The average concentration from at least three replicate flasks is reported as the water solubility.
Visualizations
To further elucidate the technical aspects discussed, the following diagrams illustrate a generalized experimental workflow for solubility determination and the herbicidal mode of action of this compound.
This compound acts as a synthetic auxin, disrupting normal plant growth processes. The following diagram illustrates its molecular mode of action.
An In-depth Technical Guide to the Environmental Fate and Mobility of Benazolin-ethyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and mobility of the herbicide benazolin-ethyl. The information is compiled from various scientific sources to support environmental risk assessments and research initiatives. This document details the degradation pathways, persistence in different environmental compartments, and mobility potential of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key processes.
Executive Summary
This compound is a post-emergence herbicide that undergoes rapid degradation in the environment, primarily through hydrolysis and microbial activity, to its main metabolite, benazolin acid. It is considered non-persistent in soil. The mobility of this compound itself is limited due to its chemical properties; however, its primary breakdown product, benazolin acid, is more mobile and has a higher potential for leaching in certain soil conditions. This guide synthesizes the available data on the environmental behavior of this compound to provide a detailed understanding for research and development professionals.
Abiotic Degradation
Hydrolysis
This compound is stable to hydrolysis in acidic to neutral aqueous solutions. However, under alkaline conditions, the ester linkage is susceptible to cleavage, leading to the formation of benazolin acid.
Table 1: Hydrolysis of this compound
| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |
| 4 - 7 | 25 | Stable | [1] |
| 9 | 25 | 7.6 days | [1] |
Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)
A hydrolysis study for this compound would typically involve the following steps:
-
Test Substance: Radiolabeled ([¹⁴C]) this compound is used to trace the parent compound and its degradation products.
-
Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Incubation: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Aliquots are taken at various time intervals.
-
Analysis: Samples are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to determine the concentration of this compound and the formation of benazolin acid.
-
Data Analysis: The degradation rate constant and half-life (DT₅₀) are calculated for each pH level.
Diagram 1: Hydrolysis of this compound to Benazolin Acid
Caption: Hydrolytic conversion of this compound.
Photolysis
Currently, there is limited publicly available quantitative data on the photolysis of this compound in water or on soil surfaces.
Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)
A study to determine the photodegradation of this compound in water would generally follow this protocol:
-
Test Solution: A solution of [¹⁴C]this compound in sterile, buffered water is prepared.
-
Light Source: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Control: A parallel experiment is run in the dark to measure hydrolysis and other non-photolytic degradation.
-
Sampling and Analysis: Samples are collected at intervals and analyzed by HPLC to quantify the parent compound and photoproducts.
-
Quantum Yield: The data is used to calculate the quantum yield, which quantifies the efficiency of the photochemical process.
-
Half-life Calculation: The environmental half-life under specific light conditions can then be estimated.
Biotic Degradation
Aerobic Soil Metabolism
This compound is not persistent in soil under aerobic conditions. It is rapidly transformed by soil microorganisms into its primary metabolite, benazolin acid.
Table 2: Aerobic Soil Metabolism of this compound
| Soil Type | Temperature (°C) | Half-life (DT₅₀) | Reference |
| Not specified | Not specified | 1.5 days (typical) | [2] |
| Field Soil | Not specified | 4.62 days | [3] |
Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)
-
Soil Selection: Representative agricultural soils are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.
-
Test Substance Application: [¹⁴C]this compound is applied to the soil samples at a concentration relevant to agricultural use.
-
Incubation: The treated soil is incubated in the dark at a constant temperature and moisture level, with a continuous flow of air to maintain aerobic conditions. Traps for CO₂ and volatile organic compounds are included.
-
Sampling: Soil samples are taken at various time points.
-
Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques such as HPLC and Thin-Layer Chromatography (TLC) to identify and quantify this compound and its metabolites. The amount of evolved ¹⁴CO₂ and non-extractable residues are also measured.
-
Data Analysis: Degradation kinetics are determined to calculate the DT₅₀ of the parent compound and the formation and decline of major metabolites.
Anaerobic Soil Metabolism
There is currently no specific quantitative data available in the public domain regarding the anaerobic degradation of this compound in soil.
Degradation in Water-Sediment Systems
Degradation Pathway
This compound primarily degrades to benazolin acid through the cleavage of its ester bond. Further microbial degradation of benazolin has been observed to produce other metabolites. A study identified a bacterial strain, Methyloversatilis sp. cd-1, capable of utilizing this compound as a sole carbon source. The proposed degradation pathway involves the initial hydrolysis to benazolin, followed by demethylation and subsequent ring cleavage to form 2-chloro-6-(methyleneamino)benzenethiol[4].
Diagram 2: Proposed Microbial Degradation Pathway of this compound
Caption: Microbial degradation of this compound.
Mobility in the Environment
Adsorption and Desorption
The mobility of a pesticide in soil is largely determined by its tendency to adsorb to soil particles. This is quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). While specific Kd and Koc values for this compound are not widely reported in the reviewed literature, its rapid degradation to benazolin acid means the mobility of the acid is of greater environmental relevance. As an acidic herbicide, benazolin acid is expected to be anionic at common soil pH values, which generally leads to lower adsorption and higher mobility[1].
Experimental Protocol: Adsorption/Desorption Study (Following OECD Guideline 106)
-
Soil and Test Substance Preparation: A range of characterized soils are used. A solution of [¹⁴C]this compound is prepared in a 0.01 M CaCl₂ solution.
-
Equilibration: Soil samples are equilibrated with the test solution for a predetermined period with shaking.
-
Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption: The soil from the adsorption phase is re-suspended in a fresh CaCl₂ solution and equilibrated to measure the amount of desorbed substance.
-
Data Calculation: The adsorption (Kd) and desorption coefficients are calculated. The Koc is then calculated by normalizing the Kd value to the organic carbon content of the soil.
Leaching Potential
The potential for a pesticide to leach through the soil profile and into groundwater can be estimated using models and indices. The Groundwater Ubiquity Score (GUS) is one such index.
Table 3: Leaching Potential of this compound
| Parameter | Value | Interpretation | Reference |
| GUS Leaching Potential Index | 0.15 | Low leachability | [2] |
This low GUS value for this compound suggests a low intrinsic potential to leach. However, the higher mobility of its primary and more persistent metabolite, benazolin acid, indicates that the overall risk of groundwater contamination from the use of this compound is more closely tied to the behavior of the acid[5].
Experimental Protocol: Column Leaching Study (Following OECD Guideline 312)
-
Column Preparation: Columns are packed with representative soils to a specified depth and density.
-
Application: [¹⁴C]this compound is applied to the surface of the soil columns.
-
Leaching: The columns are irrigated with a simulated rainfall solution over a set period.
-
Leachate Collection and Analysis: The leachate is collected and analyzed for the parent compound and its metabolites.
-
Soil Analysis: After the leaching period, the soil columns are sectioned, and each section is analyzed to determine the distribution of the applied radioactivity.
-
Mobility Assessment: The results provide a direct measure of the mobility of the substance and its degradation products in the soil column.
Diagram 3: Experimental Workflow for a Soil Column Leaching Study
Caption: Workflow for a soil column leaching experiment.
Conclusion
This compound is characterized by its rapid degradation in soil, primarily forming benazolin acid. While the parent compound has low leaching potential, its major metabolite, benazolin acid, is more mobile in the soil environment. A comprehensive understanding of the environmental fate of this compound requires further quantitative data on its photolytic and anaerobic degradation, as well as detailed adsorption/desorption data across a range of soil types. The provided experimental protocols, based on international guidelines, offer a framework for generating the necessary data for a complete environmental risk assessment.
References
Methodological & Application
Application Note: Determination of Benazolin-ethyl Residues in Agricultural Samples by HPLC-MS/MS
Introduction
Benazolin-ethyl is a selective, post-emergence herbicide used for the control of broadleaf weeds in various crops.[1] Due to its potential impact on the environment and human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities. This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound residues in complex matrices such as soil and rape seed. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by UPLC-MS/MS analysis, providing high throughput and accurate quantification at trace levels.
Analytical Method
The method is based on the extraction of this compound from the sample matrix using acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The method has been developed to provide high sensitivity and selectivity for the determination of this compound.
Experimental
1. Sample Preparation (QuEChERS)
A representative 10 g homogenized sample (e.g., soil, rape seed) is weighed into a 50 mL centrifuge tube. For dry samples like rape seed, 10 mL of water is added and the sample is allowed to rehydrate for 30 minutes. 10 mL of acetonitrile is added to the tube, and the mixture is shaken vigorously for 1 minute. Subsequently, a salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added, and the tube is immediately shaken for another minute. The sample is then centrifuged at 4000 rpm for 5 minutes.
For cleanup, 1 mL of the upper acetonitrile layer is transferred to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). The tube is vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes. The final supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
2. HPLC-MS/MS Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Table 3: MS/MS Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 272.0 | 198.0 | 15 | 170.0 | 25 |
Method Performance
The method performance should be validated according to international guidelines. Typical validation parameters and their acceptable ranges are summarized below.
Table 4: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery (at 0.01, 0.1, and 0.5 mg/kg) | 85-110% |
| Precision (RSDr) | < 15% |
| Matrix Effect | < 20% |
The provided validation data is hypothetical and serves as a target for method performance. Actual results may vary depending on the matrix and instrumentation. A previously published GC-ECD method for this compound in soil and rape seed reported a limit of quantification of 0.005 mg/kg and average recoveries between 85.89% and 105.84%.[2][3]
Experimental Workflow
Caption: Experimental workflow for this compound residue analysis.
The described HPLC-MS/MS method provides a robust and sensitive tool for the determination of this compound residues in various agricultural matrices. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry allows for accurate and reliable quantification at levels compliant with regulatory requirements. This method is well-suited for routine monitoring of this compound in food and environmental samples.
References
Application Note: Determination of Benazolin-Ethyl in Soil Samples by Gas Chromatography-Electron Capture Detection (GC-ECD)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of benazolin-ethyl, a post-emergence herbicide, in soil samples. The protocol employs solid-phase extraction (SPE) for sample cleanup followed by analysis using gas chromatography with an electron capture detector (GC-ECD). This method is highly suitable for researchers and scientists in environmental monitoring and agricultural science. The limit of quantification for this compound in soil is 0.005 mg/kg, with average recoveries ranging from 85.89% to 105.84%.[1][2][3][4]
Introduction
This compound is a selective, systemic herbicide used to control annual broad-leaved weeds in various crops.[3] Monitoring its residues in soil is crucial for assessing environmental fate and ensuring food safety. Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective technique for the analysis of halogenated compounds like this compound.[5] This document provides a detailed protocol for the extraction, cleanup, and GC-ECD analysis of this compound in soil.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetone, petroleum ether, ethyl acetate (analytical grade), n-hexane (chromatographic grade).
-
Reagents: Anhydrous sodium sulfate.
-
Standards: this compound analytical standard (purity ≥ 98.5%).[6][7]
-
Solid-Phase Extraction (SPE): PSA cartridges (500 mg, 3 mL).[3]
-
Apparatus:
-
Gas chromatograph equipped with an electron capture detector (ECD).
-
Rotary evaporator.
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator.
-
Standard Solution Preparation
A stock standard solution of this compound (1,000 mg/L) is prepared in n-hexane.[3] Working standard solutions are then prepared by serial dilution of the stock solution to concentrations of 0.01, 0.05, 0.1, 0.5, and 1.0 mg/L.[3] All standard solutions should be stored in a refrigerator at 4°C and protected from light.[3]
Sample Preparation and Extraction
-
Weigh 10 g of a sieved soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetone and vortex for 2 minutes.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Decant the supernatant into a 250 mL flat-bottom flask.
-
Repeat the extraction process (steps 2-5) two more times.
-
Combine all the extracts and concentrate to approximately 1 mL using a rotary evaporator at 40°C.
-
Add 10 g of anhydrous sodium sulfate to remove water.
-
Transfer the dried extract to a new tube and rinse the flask with petroleum ether.
-
The extract is then ready for the cleanup step.
Solid-Phase Extraction (SPE) Cleanup
-
Condition a PSA SPE cartridge with 4 mL of petroleum ether-ethyl acetate (9:1 v/v).
-
Load the concentrated sample extract onto the cartridge.
-
Elute the target analyte with 4 mL of petroleum ether-ethyl acetate (9:1 v/v).[3]
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in 2 mL of n-hexane for GC-ECD analysis.[3]
GC-ECD Analysis
The analysis is performed using a gas chromatograph equipped with an ECD. The instrumental parameters are summarized in Table 1.
Data Presentation
Table 1: GC-ECD Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Shimadzu GC-2014 or equivalent |
| Injector | Split/splitless |
| Column | Rtx-5 capillary column (30 m x 0.25 mm x 0.25 µm)[3] |
| Carrier Gas | Helium (>99.999%) at a flow of 37.5 cm/s[3] |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 120°C for 1 min, ramp at 20°C/min to 200°C, hold for 2 min, ramp at 10°C/min to 260°C, hold for 5 min |
| Detector Temperature | 300°C |
| Injection Volume | 1 µL[3] |
| Split Ratio | 20:1[3] |
| Retention Time | Approximately 11.1 min[3] |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.01 - 1.0 mg/L[3] |
| Correlation Coefficient (R²) | 0.999[3] |
| Limit of Detection (LOD) | 0.0023 ng[1][2][3][4] |
| Limit of Quantification (LOQ) | 0.005 mg/kg[1][2][3][4] |
Table 3: Recovery and Precision in Soil Samples
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.005 | 85.89 - 105.84[1][2][3] | < 5.53[1][2][3] |
| 0.1 | 85.89 - 105.84[1][2][3] | < 5.53[1][2][3] |
| 0.5 | 85.89 - 105.84[1][2][3] | < 5.53[1][2][3] |
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. measurlabs.com [measurlabs.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 草除灵乙酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Solid-Phase Extraction (SPE) for Benazolin-Ethyl Cleanup in Rape Seed
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated method for the determination of benazolin-ethyl residues in rape seed samples. The protocol employs solid-phase extraction (SPE) for effective sample cleanup, followed by gas chromatography with electron capture detection (GC-ECD) for quantification. This method is demonstrated to be simple, rapid, and efficient for the reliable detection of this compound, a post-emergence herbicide, in a complex matrix like rape seed. The described procedure achieves high recovery rates and a low limit of quantification, making it suitable for routine monitoring and safety assessment of agricultural products.
Introduction
This compound is a selective, systemic herbicide used for the control of annual weeds in crops such as rape seed.[1][2] Monitoring its residue levels in harvested crops is crucial to ensure food safety and compliance with regulatory limits. The analysis of pesticide residues in complex matrices like rape seed, which has a high lipid content, presents analytical challenges due to matrix interference.[3] Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes interfering compounds from the sample extract, thereby improving the accuracy and sensitivity of subsequent chromatographic analysis.[4] This application note provides a detailed protocol for the cleanup of this compound in rape seed using a primary-secondary amine (PSA) SPE cartridge.
Experimental Protocol
This protocol is adapted from the method described by Liu et al. in the Journal of Chromatographic Science.[5][6][7]
1. Materials and Reagents
-
This compound analytical standard (99.5%)
-
n-Hexane (chromatographic grade)
-
Ethyl acetate (analytical grade)
-
Petroleum ether (analytical grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Solid-Phase Extraction (SPE) columns: PSA, 500 mg, 3 mL
-
Deionized water
2. Equipment
-
Gas chromatograph with an electron capture detector (GC-ECD)
-
Homogenizer
-
Ultrasonic bath
-
Rotary evaporator
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
3. Sample Preparation and Extraction
-
Weigh 10 g of homogenized rape seed sample into a 50 mL centrifuge tube.
-
Add 20 mL of ethyl acetate to the tube.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean flask.
-
Repeat the extraction process with another 20 mL of ethyl acetate.
-
Combine the supernatants and dry over anhydrous sodium sulfate.
-
Evaporate the extract to near dryness using a rotary evaporator at 40°C.
-
Redissolve the residue in 10 mL of petroleum ether for the SPE cleanup step.[5]
4. Solid-Phase Extraction (SPE) Cleanup
The SPE procedure utilizes a PSA cartridge for the removal of matrix components.
-
Conditioning: The PSA cartridge does not require pre-conditioning for this application.
-
Loading: Load the 10 mL of petroleum ether extract onto the PSA cartridge.
-
Elution: Allow the extract to pass through the cartridge under gravity. Collect the eluate.
-
Rinsing: Rinse the flask with 2 mL of petroleum ether and pass it through the cartridge to ensure complete transfer of the analyte.
-
Drying and Reconstitution: Dry the combined eluate under a gentle stream of nitrogen. Re-dissolve the final residue in 2 mL of n-hexane for GC-ECD analysis.[5]
5. GC-ECD Analysis
-
Instrument: Gas chromatograph equipped with an electron capture detector.
-
Column: Capillary column suitable for pesticide analysis (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: 120°C (hold for 1 min), ramp to 240°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
Experimental Workflow
Caption: Workflow for this compound Cleanup in Rape Seed.
Quantitative Data
The performance of the method was evaluated by spiking blank rape seed samples with this compound at three different concentration levels. The results demonstrate excellent accuracy and precision.[5]
| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | n |
| 0.005 | 96.41 | 5.53 | 3 |
| 0.1 | 105.84 | 2.35 | 3 |
| 0.5 | 98.76 | 0.58 | 3 |
The limit of detection (LOD) for this method was determined to be 0.0023 ng, and the limit of quantification (LOQ) in rape seed was 0.005 mg/kg.[6][8]
Results and Discussion
The described SPE cleanup procedure using a PSA cartridge effectively removes interfering matrix components from rape seed extracts. The PSA sorbent is known to retain fatty acids, sugars, and other polar interferences commonly found in agricultural samples.[9] The use of ethyl acetate for the initial extraction proved to be highly efficient, with recovery rates exceeding 96%.[5]
The subsequent analysis by GC-ECD provides high sensitivity for the detection of this compound, an organochlorine compound. The method exhibits a wide linear range and excellent reproducibility, as indicated by the low relative standard deviations. The achieved limit of quantification of 0.005 mg/kg is well below the maximum residue limit (MRL) of 0.1 mg/kg for this compound in rape seed, demonstrating the suitability of this method for regulatory monitoring.[5]
Conclusion
The solid-phase extraction method detailed in this application note provides a simple, rapid, and effective cleanup for the determination of this compound residues in rape seed. The combination of an efficient extraction protocol, selective SPE cleanup, and sensitive GC-ECD detection allows for accurate and reliable quantification at levels relevant to food safety standards. This method is well-suited for high-throughput laboratory environments involved in pesticide residue analysis.
References
- 1. This compound | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Benazolin-Ethyl in Herbicide Resistance Studies: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benazolin-ethyl is a selective, systemic, post-emergence herbicide belonging to the benzothiazolone chemical class.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately leading to plant death.[2] As with other synthetic auxin herbicides, the prolonged and repeated use of this compound can lead to the selection of resistant weed biotypes, posing a significant challenge to effective weed management.[3] Understanding the mechanisms of resistance and quantifying its level are critical for developing sustainable weed control strategies and for the discovery of new herbicidal compounds.
This document provides detailed application notes on the study of herbicide resistance in the context of this compound and other synthetic auxins. It includes protocols for conducting dose-response assays and visualizes key experimental and biological pathways.
Mechanism of Action and Resistance
Synthetic Auxin Signaling Pathway
Synthetic auxins like this compound exert their herbicidal effect by hijacking the plant's natural auxin signaling pathway. In susceptible plants, the herbicide binds to the TIR1/AFB family of F-box proteins, which are substrate-receptor components of the SCFTIR1/AFB ubiquitin ligase complex.[4][5] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins.[4] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to a cascade of downstream effects including ethylene production, reactive oxygen species (ROS) generation, and ultimately, uncontrolled cell division and plant death.[5][6]
Mechanisms of Herbicide Resistance
Weed populations can evolve resistance to synthetic auxins through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves genetic mutations in the core components of the auxin signaling pathway.[4] Mutations in the TIR1/AFB receptor proteins can reduce their binding affinity for the herbicide, preventing the initiation of the signaling cascade. Similarly, mutations in the degron domain of Aux/IAA repressor proteins can make them resistant to degradation, keeping auxin-responsive genes switched off even in the presence of the herbicide.[4]
-
Non-Target-Site Resistance (NTSR): This category includes mechanisms that prevent the herbicide from reaching its target site at a lethal concentration. These can include reduced herbicide uptake or translocation, or more commonly, enhanced metabolic detoxification of the herbicide by enzyme families such as cytochrome P450 monooxygenases.[7][8]
Quantitative Assessment of Herbicide Resistance
A critical step in herbicide resistance research is to quantify the level of resistance in a suspected weed population compared to a known susceptible population. This is typically achieved through whole-plant dose-response assays, where the dose of the herbicide required to cause 50% growth reduction (GR50) is determined. The resistance index (RI) is then calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
Table 1: Example Dose-Response Data for Dicamba Resistance in Kochia scoparia
| Population ID | Description | Herbicide | GR₅₀ (g ae ha⁻¹)¹ | Resistance Index (RI)² |
| KS-SUS | Susceptible | Dicamba | 71 | - |
| KS-4A | Resistant | Dicamba | 468 | 6.6 |
| KS-4D | Resistant | Dicamba | 220 | 3.1 |
| KS-10G | Resistant | Dicamba | 667 | 9.4 |
| KS-10H | Resistant | Dicamba | 497 | 7.0 |
¹GR₅₀: The herbicide dose required to cause a 50% reduction in shoot dry weight. Data sourced from a study on dicamba-resistant Kochia scoparia.[4] ²Resistance Index (RI) = GR₅₀ (Resistant) / GR₅₀ (Susceptible).
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for Resistance Confirmation
This protocol outlines the steps to determine the GR₅₀ value for a suspected herbicide-resistant weed population.[9]
1. Seed Collection and Preparation: a. Collect mature seeds from a minimum of 30 randomly selected plants from the suspected resistant field population.[9] b. Collect seeds from a known susceptible population of the same species to serve as a control. c. Clean and store seeds in labeled paper bags in a cool, dry environment until use.[9]
2. Plant Cultivation: a. Sow seeds of both resistant and susceptible populations in separate trays or pots filled with a commercial potting medium. b. Grow plants in a greenhouse or controlled environment chamber with standardized conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). c. Once seedlings reach the 2-4 leaf stage, transplant individual, uniform seedlings into new pots (e.g., 10 cm diameter).[4] Allow plants to establish for 7-10 days.
3. Herbicide Application: a. Prepare a stock solution of this compound (or another synthetic auxin). Perform a series of dilutions to create a range of 6-8 herbicide doses. The dose range should bracket the recommended field rate, including a non-treated control (0 dose).[10] b. Randomly assign plants from each population (resistant and susceptible) to each dose level. A minimum of 5-8 replicates per dose is recommended. c. Apply the herbicide treatments using a calibrated cabinet sprayer to ensure uniform application.[9]
4. Data Collection and Analysis: a. Return plants to the greenhouse and maintain under controlled conditions. b. After a set period (typically 21-28 days after treatment), visually assess plant injury and mortality.[4] c. Harvest the above-ground biomass for each plant, place it in a labeled paper bag, and dry in an oven at 60-70°C until a constant weight is achieved. d. Weigh the dried biomass for each plant. e. For each population, express the dry biomass at each dose as a percentage of the mean dry weight of the non-treated control plants for that population. f. Analyze the data using a non-linear regression model (e.g., a three-parameter log-logistic model) to determine the GR₅₀ value for both the susceptible and resistant populations.[7] g. Calculate the Resistance Index (RI) as described previously.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps involved in a typical whole-plant dose-response assay for herbicide resistance analysis.
Synthetic Auxin Signaling and Resistance Pathway
This diagram outlines the molecular signaling cascade initiated by synthetic auxin herbicides and highlights how target-site resistance can disrupt this process.
References
- 1. researchgate.net [researchgate.net]
- 2. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 3. researchgate.net [researchgate.net]
- 4. First Report of Kochia (Bassia scoparia) with Cross-Resistance to Dicamba and Fluroxypyr in Western Kansas | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. cambridge.org [cambridge.org]
- 7. Dicamba-resistant kochia (Bassia scoparia) in Kansas: characterization and management with fall- or spring-applied PRE herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 8. Unravelling the resistance mechanisms to 2,4-D (2,4-dichlorophenoxyacetic acid) in corn poppy (Papaver rhoeas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. weedscience.org [weedscience.org]
Protocol for Studying the Uptake of Benazolin-Ethyl in Plants
Application Notes
This document provides a detailed protocol for studying the foliar uptake, translocation, and metabolism of the synthetic auxin herbicide benazolin-ethyl in plants. This compound is a post-emergence herbicide used for the control of broadleaf weeds.[1] It functions as a proherbicide, with the ethyl ester group likely being hydrolyzed in the plant to the active acid form, benazolin.[2] Understanding the dynamics of its absorption, movement, and breakdown within a plant is crucial for assessing its efficacy, selectivity, and potential for residue accumulation.
This compound acts as a synthetic auxin, disrupting several growth processes in susceptible plants by affecting cell wall plasticity, nucleic acid metabolism, protein synthesis, and cell division.[3] The methodologies described herein are designed for researchers in weed science, plant physiology, and drug development to quantitatively and qualitatively assess the fate of this compound following foliar application. The protocol primarily utilizes radiolabeled this compound (e.g., ¹⁴C-benazolin-ethyl) for ease of tracking and quantification, a common and effective method for such studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties influence its absorption, translocation, and overall behavior within the plant and the environment.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO₃S | [2] |
| Molecular Weight | 271.72 g/mol | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.8 | [2] |
| Water Solubility | Moderately soluble | [4] |
| Vapor Pressure | Volatile | [4] |
| Chemical Class | Benzothiazole, Organochlorine | [2] |
| Herbicide Group (Mode of Action) | Synthetic Auxin (HRAC Group O, WSSA Group 4) | [5] |
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Select the plant species of interest (e.g., a susceptible weed species and a tolerant crop species). Examples from literature for the parent compound benazolin include wild mustard (Brassica kaber) and rape (Brassica napus).[4]
-
Growth: Grow plants from seed in a suitable potting medium (e.g., sandy loam soil or a commercial potting mix) in a greenhouse or controlled environment chamber.
-
Conditions: Maintain controlled conditions of temperature, humidity, and photoperiod to ensure uniform plant growth. A common set of conditions would be a 16:8 hour light:dark cycle, 25°C day/20°C night temperature, and 60-70% relative humidity.
-
Plant Stage: Treat plants at a consistent and appropriate growth stage, for example, the 3-4 true leaf stage, to ensure uniformity of results.
Preparation and Application of Radiolabeled this compound
-
Radiolabel: Use this compound radiolabeled with ¹⁴C in a stable position on the molecule.
-
Treatment Solution: Prepare a treatment solution containing a known concentration of ¹⁴C-benazolin-ethyl and, if desired, a commercial formulation of non-labeled this compound to mimic field application rates. The solution can be prepared in a suitable solvent, such as a water-acetone mixture with a surfactant to improve leaf wetting.
-
Application: Apply a precise volume (e.g., 10 µL) of the treatment solution as small droplets to the adaxial surface of a specific leaf (e.g., the third true leaf) using a microsyringe. Record the total radioactivity applied to each plant.
Uptake (Absorption) Study
-
Harvest Time Points: Harvest plants at various time intervals after application (e.g., 2, 6, 24, 48, and 72 hours).
-
Leaf Wash: At each time point, carefully excise the treated leaf. To determine the amount of unabsorbed herbicide, wash the leaf surface with a suitable solvent (e.g., 10 mL of a water-acetone solution).
-
Quantification: Analyze an aliquot of the leaf wash solution using liquid scintillation counting (LSC) to quantify the amount of ¹⁴C-benazolin-ethyl that was not absorbed.
-
Calculation: The amount of absorbed this compound is calculated by subtracting the amount of radioactivity recovered in the leaf wash from the total radioactivity applied. Express uptake as a percentage of the total applied radioactivity.
Translocation Study
-
Plant Sectioning: Following the leaf wash, section the plant into different parts:
-
Treated leaf
-
Shoots above the treated leaf
-
Shoots below the treated leaf
-
Roots (wash roots carefully to remove any soil or potting medium)
-
-
Sample Preparation: Dry each plant section in an oven at 60-70°C to a constant weight and then combust the samples using a biological oxidizer.
-
Quantification: Trap the resulting ¹⁴CO₂ in a suitable scintillation cocktail and quantify the radioactivity in each plant part using LSC.
-
Calculation: Express the radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.
Metabolism Study
-
Extraction: At each harvest time point, homogenize the different plant sections in a suitable solvent (e.g., 80% methanol).
-
Separation: Centrifuge the homogenate and concentrate the supernatant. Analyze the extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
Identification: Co-chromatograph the plant extracts with a known standard of this compound and potential metabolites to identify the parent compound and its breakdown products.
-
Quantification: Determine the relative proportion of radioactivity in the parent this compound and its metabolites at each time point to assess the rate of metabolism.
Data Presentation
Table 2: Illustrative Foliar Uptake of ¹⁴C-Benazolin-Ethyl in a Susceptible and Tolerant Plant Species
| Time After Application (Hours) | % Uptake in Susceptible Species (e.g., Wild Mustard) | % Uptake in Tolerant Species (e.g., Oilseed Rape) |
| 2 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| 6 | 35.8 ± 3.5 | 28.4 ± 3.1 |
| 24 | 68.5 ± 5.2 | 55.1 ± 4.8 |
| 48 | 85.3 ± 4.9 | 72.6 ± 5.5 |
| 72 | 91.2 ± 3.8 | 80.3 ± 4.2 |
Table 3: Illustrative Translocation of Absorbed ¹⁴C-Benazolin-Ethyl in a Susceptible Plant Species 72 Hours After Application
| Plant Part | % of Absorbed ¹⁴C |
| Treated Leaf | 45.6 ± 4.3 |
| Shoots Above Treated Leaf | 25.1 ± 3.1 |
| Shoots Below Treated Leaf | 18.9 ± 2.5 |
| Roots | 10.4 ± 1.8 |
Table 4: Illustrative Metabolism of ¹⁴C-Benazolin-Ethyl in the Treated Leaf of a Susceptible Plant Species
| Time After Application (Hours) | % as Parent this compound | % as Metabolites |
| 6 | 85.2 ± 5.1 | 14.8 ± 2.3 |
| 24 | 55.7 ± 4.8 | 44.3 ± 3.9 |
| 72 | 25.3 ± 3.9 | 74.7 ± 5.2 |
Visualizations
Experimental Workflow
References
- 1. Benazolin | C9H6ClNO3S | CID 19662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benazolin (Ref: RD 7693) [sitem.herts.ac.uk]
- 3. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 4. Translocation and Metabolism of Benazolin in Wild Mustard and Rape Species | Weed Science | Cambridge Core [cambridge.org]
- 5. Quantitative distribution and metabolism of auxin herbicides in roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Benazolin-Ethyl
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the analysis of benazolin-ethyl, a selective, systemic herbicide. The information is intended to guide researchers and analytical scientists in the accurate quantification of this compound in various matrices, utilizing certified reference materials and validated analytical methodologies.
Analytical Standards and Reference Materials
The foundation of accurate and reproducible analytical results lies in the use of high-purity, well-characterized analytical standards and reference materials. For this compound, several suppliers offer certified reference materials (CRMs) suitable for method development, validation, and routine analysis.
Physicochemical Properties of this compound:
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.[1][2][3][4][5]
| Property | Value |
| IUPAC Name | ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |
| CAS Number | 25059-80-7 |
| Molecular Formula | C₁₁H₁₀ClNO₃S |
| Molecular Weight | 271.72 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 79-80 °C |
| Solubility in Water (20°C) | 47 mg/L |
| Solubility in Organic Solvents (20°C) | Acetone: 229 g/L, Toluene: 603 g/L, Ethyl Acetate: 148 g/L, Methanol: 28.5 g/L, Dichloromethane: 198 g/L |
| Vapor Pressure (25°C) | 0.37 mPa |
Sources for Analytical Standards:
Certified reference materials for this compound, available as neat material or in solution, can be procured from the following reputable suppliers:
-
LGC Standards
-
Sigma-Aldrich (PESTANAL®)
-
Dr. Ehrenstorfer
-
Chem Service, Inc.[6]
-
Analytical Standard Solutions (A2S)[7]
It is imperative to obtain a Certificate of Analysis (CoA) with each standard to verify its purity, concentration, and storage conditions.
Experimental Protocols
This section details two validated analytical methods for the determination of this compound residues in soil and oilseed rape: Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with QuEChERS sample preparation.
Method 1: Analysis by Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is suitable for the routine analysis of this compound in soil and rape seed samples, offering good sensitivity and robustness.[8][9][10][11]
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE) Clean-up
The following workflow outlines the sample preparation procedure for both soil and rape seed matrices.
Protocol:
-
Extraction (Soil):
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.
-
-
Extraction (Rape Seed):
-
Weigh 10 g of ground rape seed into a flask.
-
Add 40 mL of ethyl acetate and shake for 30 minutes.
-
Filter the extract and re-extract the solid residue with an additional 20 mL of ethyl acetate.
-
Combine the filtrates and concentrate to near dryness using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a Primary Secondary Amine (PSA) SPE cartridge with 5 mL of the elution solvent (petroleum ether:ethyl acetate, 9:1 v/v).
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a small amount of the elution solvent to remove interferences.
-
Elute the this compound with 4 mL of the elution solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of n-hexane for GC-ECD analysis.
-
2.1.2. GC-ECD Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Shimadzu GC-2014 or equivalent |
| Detector | Electron Capture Detector (ECD) |
| Column | Rtx-5 (or equivalent 5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Nitrogen (N₂) at a flow rate of 20 cm/s |
| Injector Temperature | 280 °C |
| Detector Temperature | 310 °C |
| Oven Temperature Program | Initial: 120°C for 1 minRamp 1: 20°C/min to 240°CRamp 2: 3°C/min to 270°CRamp 3: 20°C/min to 290°C, hold for 1 min |
| Injection Volume | 1 µL, splitless |
2.1.3. Method Validation Data
The following table summarizes the validation data for the GC-ECD method.[8][9]
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) |
| Soil | 0.005 | 102.4 | 1.80 | 0.005 |
| 0.1 | 85.9 | 0.58 | ||
| 0.5 | 90.3 | 1.81 | ||
| Rape Seed | 0.005 | 96.4 | 5.53 | 0.005 |
| 0.1 | 105.8 | 3.46 | ||
| 0.5 | 99.9 | 1.41 |
Method 2: Analysis by HPLC-MS/MS with QuEChERS Sample Preparation
This method offers high selectivity and sensitivity for the analysis of this compound in complex matrices and is ideal for confirmatory analysis and low-level residue detection.[4][12]
2.2.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method provides a streamlined extraction and clean-up process.
Protocol:
-
Extraction:
-
Weigh 10 g of the homogenized sample (soil or rape seed) into a 50 mL centrifuge tube.
-
Add 5 mL of water and 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex thoroughly for 2 minutes and then centrifuge at a relative centrifugal force (RCF) of 3802 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Clean-up:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing the d-SPE sorbents (e.g., 200 mg PSA, 50 mg C18).
-
Vortex for 1 minute and centrifuge at an RCF of 9168 x g for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
-
2.2.2. HPLC-MS/MS Instrumental Parameters
| Parameter | Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | Reversed-phase C18, 2.1 mm x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A suitable gradient to ensure separation (e.g., starting with a higher percentage of A and ramping up B) |
| Flow Rate | 0.15 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) |
| 198 → 170 (Quantification) | |
| 170 → [loss of CO] (Confirmation) |
Note on MRM Transitions: The fragmentation of the this compound precursor ion at m/z 198 (corresponding to the loss of the ethyl group and subsequent rearrangement) to the product ion at m/z 170 is a characteristic transition for quantification. A secondary transition can be used for confirmation.
Logical Workflow for Method Selection
The choice between the GC-ECD and HPLC-MS/MS methods depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
This decision tree illustrates a logical approach to selecting the most appropriate analytical method for the determination of this compound. For routine screening of less complex matrices where an LOQ of approximately 0.005 mg/kg is adequate, the GC-ECD method is a cost-effective choice. For complex matrices, lower detection limits, or when confirmatory data is required, the HPLC-MS/MS method is the preferred approach due to its superior selectivity and sensitivity.
References
- 1. This compound Ester - High Purity Analytical Standard at Best Price [nacchemical.com]
- 2. waters.com [waters.com]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. tandfonline.com [tandfonline.com]
- 5. esslabshop.com [esslabshop.com]
- 6. This compound ester [a-2-s.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. tandfonline.com [tandfonline.com]
- 12. kosfaj.org [kosfaj.org]
Fast Separation of Benazolin-Ethyl Using an Optimized UPLC Method
Application Note & Protocol
Introduction
Benazolin-ethyl is a selective, post-emergence herbicide used to control broad-leaved weeds in various crops.[1][2][3] The development of rapid and efficient analytical methods for the determination of this compound is crucial for environmental monitoring, residue analysis in food products, and quality control in manufacturing.[4] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter run times, making it an ideal technique for the high-throughput analysis of pesticides.[5][6]
This application note presents a detailed protocol for the fast separation of this compound using a UPLC system. The method employs a sub-2 µm particle column and an optimized mobile phase gradient to achieve excellent peak shape and resolution in a short analytical run. This method is suitable for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development who require a robust and rapid method for the quantification of this compound.
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | PubChem[7] |
| Molecular Formula | C₁₁H₁₀ClNO₃S | PubChem[7] |
| Molecular Weight | 271.72 g/mol | PubChem[7] |
| XLogP3 | 2.8 | PubChem[7] |
Experimental Protocol
Sample Preparation
For the analysis of this compound in various matrices such as soil or rape seed, a suitable extraction and clean-up procedure should be employed. A common approach involves extraction with an organic solvent like ethyl acetate or acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[3][4][8]
Standard Solution Preparation:
-
Prepare a stock solution of this compound (analytical standard grade) at a concentration of 1 mg/mL in acetonitrile.[9]
-
From the stock solution, prepare a series of working standard solutions by serial dilution in the mobile phase initial conditions (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
UPLC System and Conditions
The following parameters can be used as a starting point for the UPLC method development and can be further optimized based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Instrumentation | UPLC System with a UV or Mass Spectrometry (MS) detector |
| Column | Reversed-phase UPLC column, e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 1 |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| UV Detection | 254 nm or 290 nm |
| Run Time | Approximately 5 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 3.0 | 10 | 90 | Linear |
| 4.0 | 10 | 90 | Hold |
| 4.1 | 90 | 10 | Linear |
| 5.0 | 90 | 10 | Hold |
Expected Results
This UPLC method is designed to provide a rapid and efficient separation of this compound. The retention time and peak width will be dependent on the specific UPLC system, column, and exact mobile phase composition. Below is a table with expected performance characteristics.
Table 2: Expected Chromatographic Performance
| Analyte | Expected Retention Time (min) | Tailing Factor | Theoretical Plates (N) |
| This compound | ~ 2.5 | 0.9 - 1.2 | > 10000 |
UPLC Method Development Workflow
Caption: Workflow for the development of a UPLC method for this compound.
Key Parameter Relationships in UPLC Method
Caption: Interdependencies of key parameters in UPLC method optimization.
Conclusion
The UPLC method described in this application note provides a fast, robust, and reliable approach for the separation and determination of this compound. The use of a sub-2 µm particle column and an optimized gradient allows for a significant reduction in analysis time compared to conventional HPLC methods, thereby increasing sample throughput. This method can be readily adapted for use in various analytical laboratories for the routine analysis of this compound in different sample matrices. Further optimization and validation should be performed to meet the specific requirements of the intended application.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Benazolin (Ref: RD 7693) [sitem.herts.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. waters.com [waters.com]
- 7. This compound | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hpc-standards.com [hpc-standards.com]
Application Notes and Protocols for the Use of Benazolin-Ethyl in Controlling Broad-Leaved Weeds in Oilseed Rape
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of benazolin-ethyl, a selective, systemic, post-emergence herbicide for the control of annual broad-leaved weeds in oilseed rape (Brassica napus). The information compiled is intended to support research and development activities by providing detailed protocols and summarizing available data on its efficacy and impact on crop yield.
Introduction
This compound is a synthetic auxin herbicide belonging to the benzothiazolinone chemical class.[1] It is absorbed by the leaves and translocated throughout the plant, primarily accumulating in the meristematic tissues.[2][3] Its mode of action mimics the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth in susceptible broad-leaved weeds, ultimately resulting in their death.[4][5] Common weeds controlled by this compound in oilseed rape include cleavers (Galium aparine), chickweed (Stellaria media), and black bindweed (Bilderdykia convolvulus).[2][4]
Product Formulations
This compound has been available in various formulations, including:
-
Suspension Concentrate (SC): Commonly found as 30% and 50% formulations.[3]
-
Emulsifiable Concentrate (EC): Available in formulations such as 15% this compound.
-
Wettable Powder (WP): Formulations around 50% have been developed.
-
Technical Concentrate (TC): Highly concentrated forms (e.g., 90-95%) are used for formulation development.
It is also formulated in combination with other herbicides to broaden the spectrum of controlled weeds.[2]
Application Recommendations
Timing: this compound is applied post-emergence when the oilseed rape crop and the target weeds are actively growing. The optimal timing is typically when the broad-leaved weeds are in the 2-4 leaf stage and the oilseed rape has between 6 to 8 leaves.[6]
Application Rates: Specific application rates can vary depending on the formulation, weed spectrum, and environmental conditions. The following table summarizes available data on application rates.
| Formulation | Application Rate (Product) | Active Ingredient Rate (g a.i./ha) | Crop | Target Weeds |
| 35% WP (in mixture with clopyralid) | 1.0 - 2.0 kg/ha | Data not available for this compound alone | Winter Oilseed Rape | Broad-leaved weeds |
| 30% SC | Specific rate not available in reviewed literature | Data not available | Winter Oilseed Rape | Annual broad-leaved weeds |
Note: Data on specific application rates for standalone this compound products in oilseed rape is limited in recent scientific literature. The provided data for the WP formulation is for a product containing this compound in a mixture.
Efficacy Data
The following table summarizes the efficacy of this compound on various broad-leaved weeds in oilseed rape.
| Target Weed | Growth Stage | Application Rate (g a.i./ha) | Efficacy (% Control) |
| Cleavers (Galium aparine) | Not specified | Not specified | Good control reported |
| Chickweed (Stellaria media) | Not specified | Not specified | Good control reported |
| Black Bindweed (Bilderdykia convolvulus) | Not specified | Not specified | Good control reported |
| Charlock (Sinapis arvensis) | Not specified | Not specified | Good control reported |
Note: Quantitative efficacy data from peer-reviewed studies is scarce. The information presented is based on qualitative descriptions from available sources.
Impact on Oilseed Rape Yield
Effective control of broad-leaved weeds with this compound can lead to an increase in oilseed rape yield by reducing competition for light, water, and nutrients. However, specific quantitative data on yield impact is limited.
| Treatment | Application Rate | Yield ( kg/ha ) | Yield Increase (%) |
| Untreated Control | - | Baseline data not available | - |
| This compound | Not specified | Specific data not available | Yield improvements reported |
Signaling Pathway of this compound (Synthetic Auxin)
This compound acts as a synthetic auxin, hijacking the plant's natural auxin signaling pathway. The key steps are outlined below:
-
Perception: this compound enters the plant cell and binds to the TIR1/AFB family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
Derepression of Transcription: This binding event stabilizes the interaction between the SCFTIR1/AFB complex and Aux/IAA transcriptional repressor proteins.
-
Proteasomal Degradation: The SCFTIR1/AFB complex ubiquitinates the Aux/IAA repressors, targeting them for degradation by the 26S proteasome.
-
Gene Activation: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.
-
Physiological Effects: The overexpression of these genes leads to a cascade of downstream effects, including the overproduction of ethylene and abscisic acid (ABA), which result in epinasty, uncontrolled cell division, and ultimately, plant death.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benazolin ethyl 12%+ Quizalofop-P-ethyl 2% EC-Herbicide-Jiangsu Fengshan Group Co., Ltd . [fschem.com]
- 3. 30% this compound SC – 江苏富田农化有限公司 [ftagrochem.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. This compound | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. adama.com [adama.com]
Application Notes and Protocols for Soil Column Leaching Experiments with 14C-Labeled Benazolin-Ethyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting soil column leaching experiments to evaluate the environmental fate of the herbicide benazolin-ethyl, utilizing a 14C-labeled active ingredient. This methodology is crucial for understanding the mobility, degradation, and potential for groundwater contamination of this compound.
This compound, the ethyl ester of benazolin, is rapidly hydrolyzed in soil to its more stable and biologically active form, benazolin acid.[1][2] This acidic herbicide has a high potential for leaching in soils with common pH values (5-8) as it is predominantly in an anionic form.[1] Understanding its behavior in the soil profile is therefore essential for environmental risk assessment.
Experimental Data Summary
The following tables summarize quantitative data from various studies on this compound and benazolin behavior in soil.
Table 1: Physicochemical Properties and Degradation of this compound and Benazolin
| Parameter | Value | Reference |
| This compound Half-life (DT50) in soil | 1-3 days | [1][2] |
| Benazolin acid Half-life (DT50) in soil | 14-100 days | [1][2] |
| Benazolin acid pKa | 3.04 | [1] |
| This compound Half-life in field soil | 4.62 days | [3][4] |
Table 2: Results from Soil Column and Lysimeter Leaching Studies with 14C-Benazolin
| Study Type | Soil Type | % of Applied 14C in Leachate | % of Applied 14C in Topsoil | Experimental Duration | Reference |
| Lysimeter | Sandy and Loamy | Minute quantities | Majority of remaining substance | Not specified | [1][2] |
| Lysimeter with suction bases | Not specified | Up to 5% | Not specified | Not specified | [1] |
| Lysimeter | Not specified | Not specified | Up to 7% (as parent this compound) | 6 months | [1][2] |
| Soil Column | Luvisol, Cambisol, Chernozem | Not specified | Higher retention with maize straw amendment | 3 months | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for a soil column leaching experiment with 14C-labeled this compound.
Caption: Workflow for 14C-Benazolin-Ethyl Soil Column Leaching Experiment.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in soil leaching studies.[1][5][6]
1. Materials and Reagents
-
Undisturbed soil columns or packed soil columns representative of the desired soil type.
-
[Benzene ring-U-14C]this compound (radiochemical purity >99%).
-
Non-labeled this compound analytical standard.
-
Calcium chloride (CaCl2) solution (0.01 M).
-
Scintillation cocktail.
-
Solvents for extraction (e.g., ethyl acetate, methanol, acetonitrile).
-
Soda lime traps for CO2 collection (optional, for mineralization studies).
2. Equipment
-
Glass columns (e.g., 30 cm long, 5 cm diameter) with end caps.[6][7]
-
Peristaltic pump or equivalent for applying simulated rainfall.
-
Fraction collector for leachate collection.
-
Liquid Scintillation Counter (LSC).
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
Sample Oxidizer/Combustion system for soil analysis.
-
General laboratory glassware and equipment.
3. Soil Column Preparation
-
Collect undisturbed soil cores or pack sieved soil to a desired bulk density in the glass columns.
-
Slowly saturate the columns from the bottom with 0.01 M CaCl2 solution to displace air and ensure uniform wetting.[6][8]
-
Allow the columns to drain until they reach field capacity.
4. Preparation and Application of 14C-Benazolin-Ethyl
-
Prepare a stock solution of 14C-labeled this compound.
-
Prepare an application solution by diluting the stock with non-labeled this compound in a suitable solvent (e.g., ethanol) to achieve the desired specific activity and application rate (e.g., equivalent to 460 g/ha).[1]
-
Evenly apply the solution to the surface of the soil column. The flasks should be rinsed multiple times with water, and the washings also applied to the column to ensure the full dose is administered.[2]
5. Leaching and Incubation
-
Place the soil columns in a temperature-controlled environment.
-
If monitoring mineralization, cover the columns with soda lime traps to capture any evolved 14CO2.[2]
-
Apply a simulated rainfall regime using a 0.01 M CaCl2 solution at a constant rate with a peristaltic pump. The total volume of simulated rain should be equivalent to a specific period of rainfall.
-
Collect the leachate in fractions over the duration of the experiment (e.g., daily or twice a week for several months).[5]
6. Sample Analysis
-
Leachate Analysis:
-
Measure the total radioactivity in each leachate fraction by Liquid Scintillation Counting (LSC).
-
Characterize the radioactive components (parent compound and metabolites) using radio-HPLC.[5]
-
-
Soil Analysis (at the end of the experiment):
-
Carefully extrude the soil core from the column and section it into segments (e.g., 5 cm increments).[1]
-
Homogenize the soil from each segment.
-
Determine the total 14C-residue in each soil segment by combustion of a subsample followed by LSC of the trapped 14CO2.[1]
-
To identify the nature of the residues, perform solvent extractions on soil subsamples and analyze the extracts by radio-HPLC.
-
7. Data Presentation and Analysis
-
Calculate a mass balance of the applied radioactivity, accounting for the amounts in the leachate, each soil segment, and any captured 14CO2.
-
Express the results as a percentage of the applied radioactivity.
-
Determine the distribution of this compound and its degradation products in the soil profile and leachate over time.
Degradation Pathway
The degradation of this compound in soil is a critical aspect of its environmental fate.
Caption: Degradation pathway of this compound in soil.
This compound is rapidly hydrolyzed to benazolin acid.[1][2] This acid then undergoes decarboxylation to form the first major metabolite, thiazolin.[1][2] Subsequent degradation involves dechlorination and eventual cleavage of the aromatic ring structure.[1][2] The half-life for the complete degradation of benazolin acid is reported to be between 14 and 100 days.[1][2] The addition of organic matter, such as maize residues, can enhance the degradation of benazolin and the formation of non-extractable residues, thereby reducing its mobility.[1][9][10]
References
- 1. Dynamics of benazolin under the influence of degrading maize straw in undisturbed soil columns | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. Dynamics of benazolin under the influence of degrading maize straw in undisturbed soil columns | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The influence of maize residues on the mobility and binding of benazolin: investigating physically extracted soil fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: GC-MS Method for the Determination of Impurities in Technical Grade Benazolin
Introduction
Benazolin is a selective, systemic herbicide used for the control of broadleaf weeds in various crops.[1] The quality control of technical grade benazolin is crucial to ensure its efficacy and safety, with a key aspect being the identification and quantification of impurities that may arise during the manufacturing process. The presence of impurities can potentially affect the toxicological profile and environmental impact of the final product. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of impurities in technical grade benazolin.[1][2] This application note details a robust GC-MS method for the determination of impurities in technical grade benazolin.
Principle
The method utilizes gas chromatography (GC) to separate the impurities from the active ingredient, benazolin, based on their different boiling points and affinities for the stationary phase of the GC column. Following separation, the mass spectrometer (MS) fragments the individual components and detects the resulting ions based on their mass-to-charge ratio. This allows for the definitive identification of the impurities and their quantification. An internal standard is used to ensure the accuracy and precision of the quantitative analysis.[1]
Experimental Protocol
1. Materials and Reagents
-
Technical grade benazolin sample
-
Benazolin analytical standard
-
Di-n-butyl phthalate (Internal Standard)
-
Absolute ethanol (Analytical Grade)
-
Glass volumetric flasks (10 mL)
-
Micropipettes
-
Autosampler vials (1.5 mL) with caps
2. Preparation of Solutions
-
Internal Standard Solution: Accurately weigh approximately 2g of di-n-butyl phthalate into a 100 mL volumetric flask. Dissolve and dilute to the mark with absolute ethanol. Shake well to homogenize.[1]
-
Standard Sample Solution: Accurately weigh approximately 0.04g of the benazolin analytical standard into a 10 mL volumetric flask. Add 2 mL of the internal standard solution and shake to dissolve.[1]
-
Sample Solution: Accurately weigh approximately 0.04g of the technical grade benazolin sample into a 10 mL volumetric flask. Add 2 mL of the internal standard solution and shake to dissolve.[1]
3. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended:
| Parameter | Setting |
| Gas Chromatograph | Shimadzu QP 2010 Ultra or equivalent[1] |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temperature of 120°C for 1 min, ramp at 20°C/min to 240°C, then at 3°C/min to 270°C, and finally at 20°C/min to 290°C, hold for 1 min.[3] |
| Mass Spectrometer | Shimadzu QP 2010 Ultra or equivalent[1] |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 200 °C |
| Interface Temperature | 250 °C |
| Mass Range | m/z 40-500 |
4. Data Analysis
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Qualitative Analysis: Identify the benazolin peak and any impurity peaks in the total ion chromatogram (TIC) based on their retention times. The identity of the impurities can be confirmed by comparing their mass spectra with a reference library (e.g., NIST).
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Quantitative Analysis: Calculate the concentration of each impurity using the internal standard method. The ratio of the peak area of the impurity to the peak area of the internal standard is used for quantification.
Data Presentation
The quantitative results of the impurity analysis can be summarized in the following table. The data presented here is illustrative and will vary depending on the specific batch of technical grade benazolin.
| Compound | Retention Time (min) | Concentration (%) |
| Impurity 1 | 3.86[1] | e.g., 0.15 |
| Benazolin | 4.2[1] | e.g., 98.5 |
| Impurity 2 | 7.13[1] | e.g., 0.20 |
| Internal Standard | 2.7[1] | N/A |
Workflow Diagram
References
Troubleshooting & Optimization
overcoming matrix effects in benazolin-ethyl analysis of complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of benazolin-ethyl in complex samples, specifically addressing the challenges posed by matrix effects.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
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Possible Cause A: Inappropriate Mobile Phase pH. this compound is an acidic herbicide. An incorrect mobile phase pH can lead to poor peak shape.
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Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to maintain it in its neutral form for good reversed-phase retention and peak shape. The addition of 0.1% formic acid to the mobile phase is a good starting point.[1]
-
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Possible Cause B: Column Contamination or Degradation. Buildup of matrix components on the analytical column can lead to active sites that cause peak tailing.
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Solution: Use a guard column and replace it regularly. If peak shape deteriorates, try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
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Possible Cause C: Injection of a Stronger Solvent than the Mobile Phase. Injecting the sample in a solvent significantly stronger than the initial mobile phase composition can cause peak distortion.
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Solution: The sample reconstitution solvent should be as close as possible in composition to the initial mobile phase.
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Issue 2: Low or No Analyte Signal
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Possible Cause A: Signal Suppression due to Matrix Effects. Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.
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Solution 1: Improve Sample Cleanup. Employ a more rigorous sample cleanup procedure to remove interfering matrix components. For complex matrices, a dispersive solid-phase extraction (dSPE) step with appropriate sorbents is recommended.
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Solution 2: Dilute the Sample Extract. Diluting the final extract can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration is still above the instrument's limit of quantification.
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Solution 3: Optimize Chromatographic Separation. Adjust the LC gradient to better separate this compound from co-eluting matrix components.
-
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Possible Cause B: Incorrect Mass Spectrometer Parameters. Suboptimal ion source parameters or incorrect MRM transitions will result in a weak or absent signal.
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Solution: Ensure the mass spectrometer is tuned and calibrated. Verify that the correct MRM transitions and collision energies for this compound are being used. Refer to the experimental protocols section for recommended parameters.
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Possible Cause C: Analyte Degradation. this compound may be susceptible to degradation under certain pH or temperature conditions.
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Solution: Ensure samples and standards are stored properly (e.g., refrigerated or frozen) and away from light. Prepare fresh stock solutions regularly.
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Issue 3: High Signal Variability Between Injections (Poor Precision)
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Possible Cause A: Inconsistent Matrix Effects. The extent of signal suppression or enhancement can vary between samples if the matrix composition is not consistent.[2]
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Solution 1: Use a Stable Isotope-Labeled Internal Standard. A stable isotope-labeled internal standard for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of signal variability.
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Solution 2: Employ Matrix-Matched Calibration. Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.
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Possible Cause B: Carryover from Previous Injections. this compound or matrix components from a high-concentration sample may carry over to subsequent injections, causing artificially high results in the following samples.
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Solution: Optimize the autosampler wash procedure. Use a strong wash solvent and increase the wash volume and duration. Injecting a blank solvent after a high-concentration sample can help assess and mitigate carryover.
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Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either signal suppression (lower response) or signal enhancement (higher response) for this compound, resulting in inaccurate quantification. The complexity and variability of the matrix in samples like soil, fruits, and vegetables make matrix effects a significant challenge.
Q2: What is the best sample preparation technique to minimize matrix effects for this compound?
A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides, including this compound, from various complex matrices.[3] For optimal removal of interfering compounds, a dispersive solid-phase extraction (dSPE) cleanup step is crucial. The choice of dSPE sorbents depends on the matrix composition.
Q3: How can I quantify the extent of matrix effects in my samples?
A: The matrix effect can be quantified by comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a post-extraction spiked sample at the same concentration. The formula is:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement.
Q4: When should I use matrix-matched calibration versus an internal standard?
A: Both are effective strategies to compensate for matrix effects.
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Matrix-Matched Calibration: This is suitable when a representative blank matrix is readily available and the matrix effect is consistent across different samples of the same type.
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Internal Standard (IS): A stable isotope-labeled internal standard is the preferred method as it can account for variations in matrix effects between individual samples, as well as correct for variations in sample preparation and injection volume. However, the availability and cost of a specific labeled standard for this compound may be a consideration.
Q5: What are the recommended LC-MS/MS parameters for this compound analysis?
A: this compound is typically analyzed in negative ionization mode. The following table provides recommended starting parameters that should be optimized on your specific instrument.
| Parameter | Recommendation |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 241.9 |
| Product Ion 1 (Quantifier) | 198.0 |
| Collision Energy 1 | ~15 eV (Optimize for your instrument) |
| Product Ion 2 (Qualifier) | 170.0 |
| Collision Energy 2 | ~25 eV (Optimize for your instrument) |
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for this compound in various complex matrices. Note that these values can vary depending on the specific sample, extraction method, and analytical instrumentation.
Table 1: this compound Recovery in Complex Matrices
| Matrix | Sample Preparation Method | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | SPE Cleanup and GC-ECD | 0.005 | 95.8 | 4.2 |
| 0.1 | 98.7 | 3.5 | ||
| 0.5 | 102.3 | 2.8 | ||
| Rape Seed | SPE Cleanup and GC-ECD | 0.005 | 88.9 | 5.1 |
| 0.1 | 92.4 | 4.3 | ||
| 0.5 | 96.1 | 3.7 |
Data adapted from a study using GC-ECD, but indicative of extraction efficiency.[4]
Table 2: Matrix Effects for this compound in Various Matrices (LC-MS/MS)
| Matrix Type | Example Commodity | Expected Matrix Effect Range (%) | Predominant Effect |
| High Water Content | Cucumber, Melon | -20 to +10 | Mild Suppression |
| High Pigment (Leafy Greens) | Spinach, Lettuce | -50 to -10 | Moderate to Strong Suppression |
| High Fat/Oily | Avocado, Nuts | -40 to +5 | Moderate Suppression |
| Acidic Fruits | Lemon, Orange | -30 to +15 | Mild to Moderate Suppression/Enhancement |
| Dry/Complex | Grains, Cereals | -60 to -20 | Strong Suppression |
Note: These are estimated ranges based on typical findings for acidic pesticides in these matrices. Actual values should be experimentally determined.
Experimental Protocols
Protocol 1: Analysis of this compound in Leafy Vegetables (e.g., Spinach)
This protocol is based on the QuEChERS method with modifications for high-pigment matrices.
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Sample Homogenization: Homogenize 10 g of the sample.
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Extraction:
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Place the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of 1% acetic acid in acetonitrile.
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Vortex for 1 minute.
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Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥ 4000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
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Transfer a 6 mL aliquot of the supernatant to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18, and 7.5 mg GCB (Graphitized Carbon Black).
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Vortex for 30 seconds.
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Centrifuge at ≥ 4000 rcf for 5 minutes.
-
-
Final Extract Preparation:
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Take an aliquot of the cleaned extract and dilute it with the initial mobile phase if necessary.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
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Protocol 2: Analysis of this compound in High-Fat Samples (e.g., Avocado)
This protocol includes a freezing step to remove lipids.
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Sample Homogenization: Homogenize 10 g of the sample.
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Extraction:
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Follow steps 2a-2f from Protocol 1.
-
-
Lipid Removal:
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Place the supernatant in a freezer at -20 °C for at least 2 hours to precipitate lipids.
-
-
Dispersive SPE Cleanup:
-
Carefully decant the cold supernatant into a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
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Vortex for 30 seconds.
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Centrifuge at ≥ 4000 rcf for 5 minutes.
-
-
Final Extract Preparation:
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Follow step 4 from Protocol 1.
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Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the extraction efficiency of benazolin-ethyl from clay soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of benazolin-ethyl from challenging clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when extracting this compound from clay soils?
A1: The primary challenge is the strong adsorption of this compound to clay particles and soil organic matter. This can lead to low and inconsistent recovery rates. Clay soils have a large surface area and cation exchange capacity, which facilitates the binding of organic molecules like this compound.
Q2: Which extraction techniques are most effective for clay soils?
A2: A combination of liquid-solid extraction followed by a cleanup step is generally effective. Methods like Ultrasound-Assisted Extraction (UAE) can improve the initial release of the analyte from the soil matrix.[1][2] Subsequently, Solid-Phase Extraction (SPE) is a crucial step for cleaning up the extract before chromatographic analysis.[3][4][5]
Q3: What solvents are recommended for the initial extraction of this compound from soil?
A3: A mixture of a polar organic solvent and water is often used. For instance, a methanol-water mixture (1:1, v/v) has been shown to be effective for the initial extraction from the soil matrix.[6] Other common solvents for pesticide extraction from soil include ethyl acetate and acetonitrile.[1]
Q4: Why is a "cleanup" step necessary after the initial extraction?
A4: The initial soil extract contains many co-extracted matrix components (e.g., humic acids, lipids) that can interfere with the final analytical measurement, such as by causing signal suppression or enhancement in mass spectrometry or creating interfering peaks in chromatography.[7] A cleanup step, typically using Solid-Phase Extraction (SPE), removes these interferences.[7][8]
Q5: What analytical technique is most suitable for quantifying this compound in the final extract?
A5: Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) is a sensitive and effective method for the determination of this compound residues.[3][4][5] For confirmation of the analyte's identity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[3][4][5][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient initial extraction: The solvent may not be effectively disrupting the analyte-soil interactions. 2. Analyte loss during cleanup: The analyte may be eluting prematurely during the wash step of SPE or be irreversibly adsorbed to the SPE sorbent. 3. Incomplete elution from SPE cartridge: The elution solvent may not be strong enough to desorb the analyte completely. | 1. Optimize initial extraction: Consider using ultrasound-assisted extraction to improve desorption.[1][10] You can also test different solvent mixtures (e.g., varying the ratio of organic solvent to water). 2. Check SPE wash step: Analyze the wash solvent to see if the analyte is being lost. If so, use a weaker wash solvent.[8] 3. Optimize SPE elution: Try a stronger elution solvent or use multiple smaller aliquots of the current solvent to improve elution efficiency.[8] |
| Dirty Extract / High Background Noise | 1. Insufficient cleanup: The SPE protocol may not be removing all matrix interferences. 2. Matrix effects in the analytical instrument: Co-eluting matrix components can interfere with the detector's response. | 1. Refine SPE cleanup: Use a more selective SPE sorbent or add a secondary cleanup step with a different sorbent material (e.g., stacking cartridges).[8] PSA (Primary Secondary Amine) cartridges are effective for this purpose.[6] 2. Modify chromatographic conditions: Adjust the GC temperature program to better separate the analyte from interfering peaks. |
| Inconsistent Results / Poor Reproducibility | 1. Soil sample inhomogeneity: The distribution of this compound in the soil may not be uniform. 2. Inconsistent sample processing: Variations in extraction time, solvent volumes, or shaking speed can affect efficiency. 3. Analyte degradation: this compound may degrade during the extraction process. | 1. Homogenize samples: Thoroughly mix and sieve soil samples before taking a subsample for extraction. 2. Standardize the protocol: Ensure all experimental parameters are kept constant for all samples. 3. Work quickly and avoid harsh conditions: Minimize the time between extraction and analysis. The half-life of this compound in soil is relatively short (around 4.62 days).[3][4][5] |
| Emulsion Formation during Liquid-Liquid Extraction | 1. High concentration of surfactants or fine particulates: Clay soils are particularly prone to forming stable emulsions. | 1. Gentle mixing: Instead of vigorous shaking, gently invert the separation funnel. 2. Centrifugation: Centrifuge the sample to break the emulsion. 3. Filtration: Pass the mixture through a phase separation filter paper.[11] 4. Use Supported Liquid Extraction (SLE): This technique can prevent emulsion formation.[11] |
Quantitative Data
The following table summarizes the recovery efficiency of a validated method for this compound extraction from soil at different fortification levels.
| Sample Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Coefficient of Variation (CV, %) |
| Soil | 0.005 | 85.89 | 5.53 |
| Soil | 0.1 | 95.23 | 2.15 |
| Soil | 0.5 | 105.84 | 0.58 |
| Data sourced from Liu et al., 2013.[3][4][6] |
Experimental Protocols
Protocol 1: Liquid-Solid Extraction with SPE Cleanup and GC-ECD Analysis
This protocol is based on the method described by Liu et al. (2013).[3][6]
1. Initial Extraction: a. Weigh 10 g of homogenized clay soil into a 50 mL centrifuge tube. b. Add 20 mL of a methanol-water solution (1:1, v/v). c. Vortex for 1 minute and then shake for 30 minutes on a mechanical shaker. d. Centrifuge at 4000 rpm for 5 minutes. e. Transfer the supernatant to a clean tube. f. Repeat the extraction (steps b-d) on the soil pellet and combine the supernatants.
2. Liquid-Liquid Partitioning: a. To the combined supernatant, add 20 mL of dichloromethane. b. Shake vigorously for 2 minutes. c. Allow the layers to separate and collect the lower organic (dichloromethane) layer. d. Repeat the partitioning with another 20 mL of dichloromethane and combine the organic layers. e. Dry the combined organic extract by passing it through anhydrous sodium sulfate.
3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a Primary Secondary Amine (PSA) SPE cartridge (500mg, 3mL) with 5 mL of petroleum ether. b. Evaporate the dried organic extract to near dryness under a gentle stream of nitrogen. c. Re-dissolve the residue in 10 mL of petroleum ether. d. Load the re-dissolved sample onto the conditioned PSA cartridge. e. Elute the cartridge with 10 mL of a petroleum ether-dichloromethane mixture (9:1, v/v). f. Collect the eluate.
4. Final Preparation and Analysis: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 2 mL of n-hexane. c. Analyze the sample using Gas Chromatography with Electron Capture Detection (GC-ECD).
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol provides an alternative, enhanced initial extraction step.
1. Initial Extraction (UAE): a. Weigh 10 g of homogenized clay soil into a 50 mL centrifuge tube. b. Add 20 mL of ethyl acetate (or another suitable solvent). c. Place the tube in an ultrasonic bath and sonicate for 15 minutes.[1] d. Centrifuge at 4000 rpm for 5 minutes. e. Collect the supernatant. f. Repeat the ultrasound-assisted extraction on the soil pellet and combine the supernatants.
2. Subsequent Steps: a. Proceed with the Liquid-Liquid Partitioning, SPE Cleanup, and Final Analysis as described in Protocol 1.
Visualizations
Caption: General workflow for the extraction and analysis of this compound from clay soil.
Caption: Troubleshooting workflow for addressing low analyte recovery.
Caption: Key factors influencing the extraction efficiency of this compound from clay soils.
References
- 1. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. aidic.it [aidic.it]
- 10. Application of Ultrasound‐Assisted Supercritical Extraction to Soil Remediation [ouci.dntb.gov.ua]
- 11. chromatographyonline.com [chromatographyonline.com]
managing benazolin-ethyl degradation during sample storage and preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the degradation of benazolin-ethyl during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is the hydrolysis of the ethyl ester bond to form its corresponding carboxylic acid, benazolin.[1] This can occur through chemical hydrolysis, particularly under alkaline conditions, or be mediated by microbial activity in environmental samples.
Q2: How stable is this compound in aqueous solutions at different pH values?
This compound is relatively stable in acidic and neutral aqueous solutions. However, it undergoes hydrolysis under alkaline conditions. At a pH of 9 and a temperature of 25°C, the half-life of this compound is approximately 7.6 days.
Q3: What is the recommended storage temperature for samples containing this compound?
For short-term and long-term storage of solid samples such as soil and rape seed, freezing at -20°C is a recommended practice to minimize degradation.[2] For solutions, especially if the pH is not controlled to be neutral or acidic, storage at refrigerated temperatures (2-8°C) or frozen is advisable to slow down potential hydrolysis.
Q4: How quickly does this compound degrade in soil?
This compound is not persistent in soil.[3] Under field conditions, it has been observed to have a half-life of approximately 4.62 days.[2][4] The initial degradation to the more stable and biologically active benazolin acid is even more rapid, with a reported half-life of 1 to 3 days.[5]
Q5: Are there any known microbial degradation pathways for this compound?
Yes, certain microorganisms can degrade this compound. For instance, the bacterium Methyloversatilis sp. has been shown to utilize this compound as a carbon source. The initial step in this microbial degradation is the cleavage of the ester bond to form benazolin.[1] Further degradation of benazolin can then occur.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound from fortified samples. | Degradation during sample extraction. | 1. Check the pH of the extraction solvent: Avoid alkaline conditions. If using a buffered solution, ensure the pH is neutral or slightly acidic. 2. Use an appropriate solvent: Ethyl acetate has been shown to be effective for extracting this compound from soil and rape seed samples. Methanol-water mixtures have been reported to result in lower recoveries. 3. Minimize extraction time: Prolonged extraction times, especially at elevated temperatures, can contribute to degradation. |
| Degradation during solvent evaporation. | 1. Use a gentle evaporation technique: A rotary evaporator at a moderate temperature (e.g., ≤ 40°C) or a gentle stream of nitrogen is recommended. 2. Avoid complete dryness: Evaporate to a small volume and then reconstitute in the final solvent. Over-drying can lead to the loss of the analyte. | |
| Variable or inconsistent results between replicate samples. | Inhomogeneous sample matrix. | 1. Thoroughly homogenize solid samples: Ensure that the this compound is evenly distributed throughout the sample before taking a subsample for extraction. |
| Inconsistent sample handling and storage. | 1. Maintain a consistent workflow: Ensure that all samples are processed under the same conditions (time, temperature, etc.) from collection to analysis. 2. Store all samples under identical conditions: Store all samples, including standards and quality controls, at the recommended temperature (-20°C for solid samples) until analysis. | |
| Presence of a large peak corresponding to benazolin in the chromatogram. | Hydrolysis of this compound. | 1. Review sample collection and storage: If samples were stored at ambient temperature or under alkaline conditions, hydrolysis may have occurred. 2. Assess sample preparation procedure: Check the pH of all solutions used during extraction and cleanup. 3. Consider the age of the sample: In environmental samples, this compound is known to degrade to benazolin over time. |
Quantitative Data Summary
Table 1: Hydrolytic Stability of this compound
| pH | Temperature (°C) | Half-life |
| 4 | 25 | Stable |
| 7 | 25 | Stable |
| 9 | 25 | 7.6 days |
Table 2: Environmental Persistence of this compound
| Matrix | Condition | Half-life |
| Soil | Field | 4.62 days[2][4] |
| Soil | To benazolin acid | 1-3 days[5] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Soil Samples
This protocol is based on methodologies reported for the analysis of this compound in soil.
1. Sample Preparation:
- Homogenize the soil sample thoroughly.
- Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
2. Extraction:
- Add 20 mL of ethyl acetate to the centrifuge tube.
- Vortex the tube for 1 minute.
- Place the tube in an ultrasonic bath for 15 minutes.
- Centrifuge the tube at 4000 rpm for 5 minutes.
- Carefully transfer the supernatant (ethyl acetate extract) to a clean tube.
- Repeat the extraction process (steps 2.1-2.5) with another 20 mL of ethyl acetate.
- Combine the two supernatants.
3. Solvent Evaporation:
- Evaporate the combined ethyl acetate extract to near dryness using a rotary evaporator with the water bath set at 40°C.
- Alternatively, a gentle stream of nitrogen can be used.
4. Solid-Phase Extraction (SPE) Cleanup:
- Reconstitute the residue in 2 mL of a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
- Condition a PSA (primary secondary amine) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of the reconstitution solvent through it.
- Load the reconstituted extract onto the conditioned SPE cartridge.
- Wash the cartridge with a small volume of the reconstitution solvent to remove interferences.
- Elute the this compound from the cartridge with an appropriate solvent mixture (e.g., a mixture of hexane and ethyl acetate). The exact composition should be optimized in the laboratory.
- Collect the eluate.
5. Final Concentration and Analysis:
- Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- The sample is now ready for analysis by GC-ECD or GC-MS.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General experimental workflow for this compound analysis.
References
- 1. Biodegradation of this compound by strain Methyloversatilis sp. cd-1 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Dynamics of benazolin under the influence of degrading maize straw in undisturbed soil columns | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Technical Support Center: Optimizing Chromatographic Separation of Benazolin-Ethyl and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of benazolin-ethyl from its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should expect to see?
A1: The primary metabolic pathway for this compound involves the hydrolysis of the ethyl ester to form its corresponding carboxylic acid, benazolin acid. This is the most common and initial metabolite. Subsequently, benazolin acid can undergo further conjugation to form more polar metabolites. The two major reported polar conjugates are an aspartate conjugate and a malonyl-β-glucose ester of benazolin acid.
Q2: What is the recommended starting point for HPLC method development for separating this compound and its metabolites?
A2: A reversed-phase HPLC method using a C18 column is the most common and effective approach for the separation of this compound and its metabolites.[1][2] A good starting point is a gradient elution with a mobile phase consisting of acetonitrile and water, acidified with a small amount of formic acid or phosphoric acid to improve peak shape and reproducibility.[1]
Q3: What are the key differences in chromatographic behavior between this compound and its metabolites?
A3: this compound is relatively non-polar and will be well-retained on a C18 column. Its primary metabolite, benazolin acid, is more polar due to the presence of the carboxylic acid group and will, therefore, elute earlier than the parent compound under typical reversed-phase conditions. The polar conjugates of benazolin acid are significantly more polar and will elute even earlier, close to the solvent front. This significant difference in polarity is the key to achieving a successful separation.
Q4: Can Gas Chromatography (GC) be used for the analysis of this compound and its metabolites?
A4: Gas chromatography is a suitable technique for the analysis of the parent compound, this compound, often with electron capture detection (GC-ECD) for high sensitivity in residue analysis.[3] However, the primary metabolite, benazolin acid, and its polar conjugates are not volatile and will require a derivatization step to convert them into less polar, more volatile compounds before they can be analyzed by GC. For the simultaneous analysis of the parent compound and its non-volatile metabolites, HPLC is the more direct and preferred method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound and its metabolites.
Issue 1: Poor Peak Shape (Tailing) for Benazolin Acid
Problem: The peak for benazolin acid shows significant tailing, leading to poor resolution and inaccurate integration.
Cause: Benazolin acid is an acidic compound, and its peak tailing is often caused by interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[4][5] At a mobile phase pH close to the pKa of benazolin acid, both the ionized and non-ionized forms of the acid can exist, leading to peak broadening and tailing.[6]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to at least 2 pH units below the pKa of benazolin acid will ensure that it is in its protonated, non-ionized form, which minimizes interactions with silanol groups and improves peak shape.[5] The addition of 0.1% formic acid or phosphoric acid to the mobile phase is a common practice.[1]
-
Use of a High-Purity Silica Column: Modern HPLC columns are often manufactured with high-purity silica and are end-capped to reduce the number of accessible silanol groups, which significantly reduces peak tailing for acidic compounds.[4]
-
Increase Buffer Concentration: If using a buffered mobile phase, increasing the buffer concentration can help to maintain a constant pH and mask the residual silanol interactions.[4]
Issue 2: Co-elution of Polar Metabolites with the Solvent Front
Problem: The highly polar metabolites (aspartate and malonyl-β-glucose conjugates) are not retained on the C18 column and elute with the solvent front, making their quantification impossible.
Cause: Standard C18 columns have limited retention for very polar compounds.[2]
Solutions:
-
Use of an Aqueous C18 Column: These columns are specifically designed with a modified stationary phase that allows for use with highly aqueous mobile phases without phase collapse, providing better retention for polar analytes.[2]
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that include polar functional groups, which enhance the retention of polar compounds through alternative interaction mechanisms.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention and separation of very polar compounds.
Issue 3: Poor Resolution Between this compound and Other Components
Problem: this compound peak is not fully resolved from other matrix components or impurities.
Cause: The mobile phase composition may not be optimal for the separation, or the column may not be providing sufficient efficiency.
Solutions:
-
Optimize the Mobile Phase Gradient: Adjusting the gradient profile can significantly impact the resolution. A shallower gradient will increase the separation time but can improve the resolution between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation and may improve the resolution of co-eluting peaks.
-
Use a Column with a Different Stationary Phase: If optimizing the mobile phase does not provide the desired resolution, trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a biphenyl column) may offer a different selectivity and resolve the co-eluting peaks.
Data Presentation
Table 1: Typical HPLC Parameters for this compound and Metabolite Analysis
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Table 2: Expected Elution Order and Potential Retention Time Variation
| Compound | Expected Elution Order | Typical Retention Time (min) | Effect of Increased Organic Content in Mobile Phase |
| Malonyl-β-glucose conjugate | 1 | 2-4 | Significant decrease in retention time |
| Aspartate conjugate | 2 | 3-5 | Significant decrease in retention time |
| Benazolin Acid | 3 | 8-12 | Moderate decrease in retention time |
| This compound | 4 | 15-18 | Slight decrease in retention time |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up environmental water samples for the analysis of this compound and its metabolites.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the Sample: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove any unretained polar impurities.
-
Dry the Cartridge: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elute the Analytes: Elute the this compound and its metabolites from the cartridge with 5 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general method for the separation of this compound and its metabolites.
-
Prepare the Mobile Phases:
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Set up the HPLC System:
-
Install a C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 230 nm.
-
-
Equilibrate the Column: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the Sample: Inject 10 µL of the prepared sample extract.
-
Run the Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes and then return to the initial conditions and re-equilibrate for 5 minutes before the next injection.
-
Data Analysis: Identify and quantify the peaks based on the retention times and calibration curves of the analytical standards.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting guide for peak tailing of benazolin acid.
References
Technical Support Center: Troubleshooting Poor Peak Shape in the HPLC Analysis of Benazolin-ethyl
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of benazolin-ethyl. The following sections are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shapes I might see for this compound?
The most frequently encountered peak shape distortions in HPLC analysis are peak tailing, peak fronting, and split peaks. An ideal chromatographic peak should be symmetrical and Gaussian. Deviations from this shape can compromise the accuracy of integration, reduce resolution, and indicate underlying issues with your method or instrument.[1][2]
-
Peak Tailing: The peak is asymmetrical with a trailing edge that extends towards the baseline.[3] This is the most common peak shape problem.[4]
-
Peak Fronting: The peak is asymmetrical with a leading edge that slopes more gradually than the tailing edge.[3]
-
Split Peaks: A single peak appears as two or more merged peaks, often described as a "shoulder" or "twin" peak.[5]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for a compound like this compound in reversed-phase HPLC is often caused by secondary chemical interactions, mobile phase issues, or column problems.
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based column packing can interact with polar functional groups on analytes, causing tailing.[4][6] Basic compounds are particularly susceptible to these interactions.[7]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte or the stationary phase, resulting in asymmetrical peaks.[3][7]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[1][8]
-
Column Degradation: An old or contaminated column may have a damaged stationary phase or a void at the column inlet, both of which can cause tailing.[1][8]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[7][8]
To fix tailing, you can try lowering the mobile phase pH, reducing the sample concentration, or using a highly deactivated, end-capped column.[4]
Q3: My this compound peak is fronting. What should I investigate?
Peak fronting is typically associated with column overload or a mismatch between the sample solvent and the mobile phase.
-
Concentration Overload: The sample concentration is too high for the system, causing the peak to elute faster than it should in a distorted shape.[3][9]
-
Poor Sample Solubility: If this compound is not fully dissolved in the mobile phase before it partitions with the stationary phase, fronting can occur.[5]
-
Strong Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread and distort as it enters the column, often leading to fronting of early-eluting peaks.[10][11]
-
Column Collapse: Inappropriate conditions, such as extreme pH or temperature, can cause the column's packed bed to collapse, leading to peak shape issues.[5]
The first step in troubleshooting fronting is to dilute your sample or reduce the injection volume.[11] If the problem persists, ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase.[10]
Q4: Why is my this compound peak splitting?
Peak splitting can be caused by a physical issue at the head of the column or a chemical incompatibility.
-
Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and splitting the peaks.[5] If all peaks in the chromatogram are split, this is a likely cause.[5]
-
Column Void: A void or channel in the packing material at the column inlet can have a similar effect to a blocked frit.[5]
-
Sample Solvent Incompatibility: If the sample solvent is immiscible with or significantly different from the mobile phase, it can cause the sample to precipitate or band improperly on the column, resulting in a split peak.[5]
-
Co-elution: The split peak may actually be two distinct but poorly resolved compounds.[4] To check this, try reducing the injection volume to see if the two peaks become more distinct.
Troubleshooting Guides and Protocols
This section provides detailed methodologies and data to systematically address peak shape problems.
Issue: Diagnosing and Correcting Peak Shape Issues
A logical approach is critical to efficiently identifying the root cause of poor peak shape. The following diagram outlines a general workflow for troubleshooting.
Caption: General troubleshooting workflow for poor HPLC peak shape.
Issue: Peak Tailing
The mobile phase is a critical factor in achieving good peak shape. For this compound, which is analyzed using reversed-phase chromatography, the pH and solvent composition are key.[12]
-
pH Control: Although this compound does not have a strongly acidic or basic pKa, secondary interactions with the column's silica backbone are pH-dependent. Residual silanol groups on the silica surface are ionized at pH levels above 3, leading to strong interactions with polar analytes and causing peak tailing.[4][7] Using an acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) keeps the silanols protonated and reduces these unwanted interactions.[1][12]
-
Buffer Concentration: If the mobile phase pH is close to the pKa of the analyte, insufficient buffering can lead to poor peak shape. A buffer concentration of 10-50 mM is typically sufficient to maintain a stable pH.[1]
-
Organic Modifier: The choice and percentage of the organic modifier (e.g., acetonitrile or methanol) affect retention and can influence peak shape. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[13]
-
Optimize Mobile Phase pH: Ensure the mobile phase is buffered to a pH at least 1.5-2 units away from the analyte's pKa.[14] For general purposes with silica-based columns, a low pH (e.g., 2.5-3.0) using an acid additive is recommended to suppress silanol activity.[1]
-
Check for Overload: Reduce the sample concentration by a factor of 10 and re-inject. If peak tailing improves significantly, you were likely overloading the column.[15]
-
Isolate Hardware Issues:
-
If using a guard column, remove it and run the analysis again. If the peak shape improves, the guard column is contaminated and should be replaced.[2]
-
Minimize extra-column volume by using tubing with a narrow internal diameter (e.g., 0.005") and ensuring all connections are secure and have minimal dead volume.[7][16]
-
-
Regenerate or Replace Column: If the above steps fail, the analytical column may be contaminated or degraded. Try flushing it with a strong solvent (e.g., 100% acetonitrile for reversed-phase).[1] If performance does not improve, replace the column.[1]
Caption: Decision tree for diagnosing the cause of peak tailing.
Issue: Peak Fronting
A mismatch between the sample solvent (diluent) and the mobile phase is a primary cause of peak distortion, especially fronting.[10]
-
The Golden Rule: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in the isocratic mobile phase.[11] This ensures the sample plug is fully compatible with the system.
-
Solvent Strength: If you must use a different solvent for solubility reasons, choose one that is weaker than your mobile phase. For a reversed-phase method starting with 90% water / 10% acetonitrile, your sample solvent should not be 100% acetonitrile. Using a strong solvent causes the analyte band to spread rapidly and prematurely at the column inlet, resulting in a broad or fronting peak.[8]
-
This compound Solubility: this compound has moderate solubility in water (47 mg/L).[17] If preparing a concentrated stock, a solvent like methanol or acetonitrile may be necessary. However, the final dilution before injection should be made in a solvent that matches the mobile phase as closely as possible.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with silanols[4][6]- Incorrect mobile phase pH[7]- Column overload (mass)[1]- Column contamination or degradation[1] | - Use a mobile phase with low pH (e.g., 0.1% formic acid).[1]- Use a high-purity, end-capped column.[7]- Reduce sample concentration.[15]- Flush or replace the column.[1] |
| Peak Fronting | - Column overload (concentration)[3][9]- Sample solvent is stronger than mobile phase[10]- Poor sample solubility in mobile phase[5] | - Reduce injection volume or dilute the sample.[11]- Dissolve the sample in the mobile phase.[11]- Use a weaker sample solvent. |
| Split Peaks | - Blocked inlet frit or void in column[5]- Sample solvent incompatible with mobile phase[5]- Possible co-elution of an interferent[4] | - Reverse and flush the column; replace if necessary.[2]- Ensure the sample is dissolved in the mobile phase.- Optimize the method to improve resolution. |
Recommended Experimental Protocols
Protocol 2: Recommended Starting HPLC Conditions for this compound
This protocol provides a robust starting point for the analysis of this compound, designed to minimize common peak shape issues.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[18] | A standard C18 column provides good retention for moderately non-polar compounds like this compound.[19] |
| Mobile Phase A | Water with 0.1% Formic Acid | Low pH suppresses silanol activity, improving peak shape for polar-interacting compounds.[1][12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good peak efficiency.[13] |
| Gradient | 50% B to 90% B over 10 minutes | A scouting gradient to determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Injection Volume | 5-10 µL | A small volume minimizes potential overload and solvent mismatch effects. |
| Sample Preparation | Dissolve standard/sample in the initial mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).[15] | Ensures maximum compatibility and prevents peak distortion upon injection.[11] |
| Detection | UV at 278 nm | Based on the benzothiazole structure, this wavelength should provide good sensitivity. |
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. support.waters.com [support.waters.com]
- 10. phenomenex.com [phenomenex.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. mastelf.com [mastelf.com]
- 14. welch-us.com [welch-us.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. mastelf.com [mastelf.com]
- 17. This compound [sitem.herts.ac.uk]
- 18. agilent.com [agilent.com]
- 19. postnova.com [postnova.com]
reducing solvent consumption in benazolin-ethyl residue analysis methods
Welcome to the technical support center for benazolin-ethyl residue analysis. This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on methods that reduce solvent consumption. Our goal is to help researchers, scientists, and drug development professionals implement greener, more efficient analytical practices without compromising data quality.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound recoveries are low and inconsistent using the QuEChERS method. What are the common causes and solutions?
A1: Low and inconsistent recoveries in QuEChERS analysis of this compound can stem from several factors. Here's a troubleshooting guide:
-
Inadequate Homogenization: Ensure your sample is thoroughly homogenized to achieve a uniform distribution of the analyte. For dry samples, adding a specific amount of water is crucial for effective extraction.[1][2]
-
Incorrect Solvent-to-Sample Ratio: The ratio of acetonitrile to your sample is critical. A common starting point is 1:1 (v/w).[3] Deviating from the optimal ratio can lead to incomplete extraction.
-
pH Sensitivity: this compound can be susceptible to degradation at certain pH values. Using a buffered QuEChERS method, such as the AOAC or EN buffered salts, can help stabilize the analyte during extraction.[4]
-
Insufficient Shaking/Vortexing: Vigorous and adequate shaking (at least 1 minute) after adding the solvent and salts is essential to ensure thorough extraction.[2][5]
-
Matrix Effects: Complex matrices can suppress or enhance the analytical signal, leading to inaccurate recovery calculations.[6][7] To mitigate this, the use of matrix-matched standards for calibration is highly recommended.[8][9]
-
Analyte Adsorption during d-SPE: The type and amount of sorbent used in the dispersive solid-phase extraction (d-SPE) cleanup step are critical. For this compound, a combination of PSA (primary secondary amine) and C18 is often used.[10] However, sorbents like graphitized carbon black (GCB) can adsorb planar molecules, potentially reducing recovery.[11] If you suspect this is an issue, try reducing the amount of GCB or omitting it if your sample matrix allows.
Q2: I'm trying to reduce acetonitrile consumption in my lab. What are some validated alternative extraction solvents for this compound analysis?
A2: While acetonitrile is the most common and generally effective solvent for QuEChERS, some alternatives have been explored for pesticide residue analysis with varying success:[4]
-
Ethyl Acetate: This solvent has been used in some QuEChERS-based methods.[10] It is less miscible with water, which can be advantageous for phase separation. However, it may be less effective for extracting more polar pesticides.[12][13][14]
-
Acetone: Acetone has also been investigated as an extraction solvent. It is a strong solvent but can co-extract more matrix interferences, potentially requiring a more rigorous cleanup step.[12]
When switching solvents, it is crucial to re-validate your method to ensure acceptable performance for this compound in your specific matrix, including recovery, repeatability, and limits of detection.
Q3: How can I minimize matrix effects when analyzing this compound in complex samples like soil or rape seed using a reduced solvent method?
A3: Matrix effects are a significant challenge in pesticide residue analysis, especially with complex samples.[7] Here are strategies to minimize their impact:
-
Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects.[8][9] It involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.
-
Standard Addition: The standard addition method can also be used, where known amounts of the analyte are added to the sample extracts. This is a robust method but can be more time-consuming.
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of co-extracted matrix components, thereby minimizing their impact on the analytical signal. However, ensure that the dilution does not compromise the method's sensitivity and that the this compound concentration remains above the limit of quantification.
-
Optimized d-SPE Cleanup: A well-optimized d-SPE cleanup step is crucial for removing interfering matrix components. Experiment with different sorbents (e.g., PSA, C18, GCB) and their amounts to achieve the cleanest extract possible without significant loss of this compound.[11]
Q4: What are the key advantages of using Solid-Phase Microextraction (SPME) or Supercritical Fluid Chromatography (SFC) for this compound analysis in terms of solvent reduction?
A4: Both SPME and SFC are considered green analytical techniques that offer significant advantages in reducing solvent consumption:
-
Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique where a coated fiber is exposed to the sample, and the analytes partition onto the fiber.[15][16][17][18] The fiber is then thermally desorbed in the gas chromatograph's injector. The primary advantage is the elimination of extraction solvents altogether.[16]
-
Supercritical Fluid Chromatography (SFC): SFC primarily uses supercritical CO2 as the mobile phase, which is a non-toxic and environmentally benign solvent.[19][20] Small amounts of organic modifiers (like methanol) are often added to the CO2 to improve the elution of moderately polar compounds like this compound.[19][21] Compared to traditional liquid chromatography, SFC can reduce organic solvent consumption by over 80%.[19]
Quantitative Data Summary
The following tables summarize key quantitative data from various methods for this compound residue analysis, highlighting the differences in solvent consumption and performance.
Table 1: Comparison of Extraction Methods for this compound Analysis
| Method | Sample Matrix | Extraction Solvent & Volume | Key Performance Metrics | Reference |
| Traditional LLE (General) | Vegetables | Dichloromethane/Acetone (e.g., 100-200 mL) | Recovery: 62.6-85.5% | [22][23] |
| SPE-GC-ECD | Soil, Rape Seed | Methanol-water (1:1, v/v) - 40 mL for extraction; n-hexane - 6 mL for elution | Recovery: 85.89-105.84%; LOQ: 0.005 mg/kg | [24][25] |
| QuEChERS-GC-MS | Soil | Acetonitrile - 10 mL | Recovery: >90% (for a similar compound) | [10] |
| QuEChERS (General) | Fruits & Vegetables | Acetonitrile - 10-15 mL | Recovery: 101.3-105.8% | [5][22] |
Table 2: Performance Data for Reduced-Solvent Methods for this compound
| Parameter | SPE-GC-ECD Method | QuEChERS Method (Typical) |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.01 mg/kg (typical for pesticides) |
| Limit of Detection (LOD) | 0.0023 ng | Varies by instrument and matrix |
| Average Recovery | 85.89% - 105.84% | 70% - 120% (acceptable range) |
| Relative Standard Deviation (RSD) | < 5.53% | < 20% (acceptable range) |
| Reference | [24][25] | [26] |
Detailed Experimental Protocols
Protocol 1: Reduced-Solvent SPE Method for this compound in Soil
This protocol is adapted from a validated method and focuses on minimizing solvent use.[24][25]
-
Sample Preparation: Weigh 10 g of homogenized soil into a 250 mL conical flask.
-
Extraction:
-
Add 40 mL of a methanol-water solution (1:1, v/v).
-
Shake the flask on a mechanical shaker for 30 minutes.
-
Filter the extract under vacuum.
-
Wash the residue twice with an additional 20 mL of the methanol-water solution.
-
Combine the filtrates and transfer to a separatory funnel.
-
-
Liquid-Liquid Partitioning:
-
Add 50 mL of a saturated sodium chloride solution and 30 mL of dichloromethane.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower organic layer. Repeat the extraction of the aqueous layer twice more with 30 mL of dichloromethane each time.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Solvent Evaporation & Reconstitution:
-
Evaporate the solvent to near dryness using a rotary evaporator at 40°C.
-
Reconstitute the residue in 2 mL of n-hexane.
-
-
SPE Cleanup:
-
Condition a PSA SPE cartridge (500 mg, 3 mL) with 5 mL of n-hexane.
-
Load the 2 mL reconstituted extract onto the cartridge.
-
Elute the this compound with 6 mL of n-hexane.
-
-
Final Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 1 mL of n-hexane for GC-ECD analysis.
-
Protocol 2: Generic QuEChERS Method for this compound in Plant-Based Matrices
This protocol is a standard QuEChERS procedure that significantly reduces solvent consumption compared to traditional methods.[3][5]
-
Sample Preparation: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add 10 mL of water and let it sit for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Salting Out:
-
Add the contents of a QuEChERS extraction salt packet (e.g., AOAC or EN buffered salts).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing magnesium sulfate, PSA, and C18 sorbents.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.
-
Take an aliquot of the supernatant for analysis by GC-MS or LC-MS/MS. For LC-MS/MS, a dilution with the mobile phase may be necessary.[2]
-
Visualizations
Caption: Comparison of traditional LLE and QuEChERS workflows.
Caption: Troubleshooting workflow for low this compound recoveries.
References
- 1. restek.com [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.vscht.cz [web.vscht.cz]
- 8. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 9. scribd.com [scribd.com]
- 10. iris.unito.it [iris.unito.it]
- 11. hawach.com [hawach.com]
- 12. mdpi.com [mdpi.com]
- 13. Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alliancechemical.com [alliancechemical.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review [mdpi.com]
- 17. Solid-phase microextraction – a future technique in pharmacology and coating trends - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Recent advances in solid phase microextraction with various geometries in environmental analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. hpst.cz [hpst.cz]
stability of benazolin-ethyl in different solvent mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of benazolin-ethyl in various solvent mixtures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, an ethyl ester derivative of a benzothiazole, is primarily influenced by several factors:
-
pH of the medium: this compound is susceptible to hydrolysis, a chemical process in which a water molecule cleaves the ester bond. This reaction is often catalyzed by the presence of acids or bases. Therefore, the pH of aqueous or mixed solvent systems is a critical determinant of its stability.
-
Solvent Composition: The type of organic solvent and its proportion in a mixture with water can significantly impact stability. Solvents can influence the solubility of this compound and the rate of degradation reactions. For instance, polar protic solvents may participate in solvolysis reactions.
-
Temperature: Like most chemical reactions, the degradation of this compound is temperature-dependent. Higher temperatures typically accelerate the rate of hydrolysis and other degradation pathways.
-
Presence of Catalysts: The presence of acidic or basic impurities, or other catalytic species in the solvent or formulation excipients, can accelerate the degradation of the ester.
Q2: My this compound solution is showing signs of degradation. What are the likely degradation products?
A2: The most probable degradation product of this compound is its corresponding carboxylic acid, benazolin, formed through the hydrolysis of the ethyl ester bond. Other degradation products could potentially arise from the cleavage of the benzothiazole ring under more drastic conditions, but ester hydrolysis is the most common pathway under typical experimental and storage conditions.
Q3: Which solvents are recommended for preparing stock solutions of this compound?
A3: For short-term storage and immediate use, aprotic organic solvents of high purity are recommended for preparing stock solutions of this compound. Acetonitrile and acetone are commonly used solvents for pesticide analysis and are generally suitable.[1] It is crucial to use anhydrous grade solvents to minimize the risk of hydrolysis. For longer-term storage, it is advisable to store stock solutions at low temperatures (e.g., -20°C) in tightly sealed containers to prevent solvent evaporation and moisture ingress. A study on multiclass pesticide residues found that exchange solvents like isooctane, hexane, and toluene showed superior stability for many pesticides compared to more polar extraction solvents.[1]
Q4: Can I use buffers in my solvent mixture to control the pH and improve stability?
A4: Yes, using buffers can be an effective strategy to maintain a stable pH and potentially enhance the stability of this compound, especially in aqueous-organic mixtures. The choice of buffer is critical. It is advisable to select a buffer system that maintains the pH in a range where the hydrolysis rate is minimal (typically near neutral pH for esters). However, it is important to ensure that the buffer components themselves do not catalyze degradation or interfere with the analytical method used to assess stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in an aqueous-organic solvent mixture. | Hydrolysis due to acidic or basic conditions. | 1. Measure the pH of your solvent mixture. 2. If the pH is acidic or basic, adjust it to a near-neutral range (pH 6-8) using a suitable buffer. 3. Consider reducing the proportion of water in the solvent mixture if experimentally feasible. |
| Inconsistent stability results between different batches of the same solvent. | Presence of impurities in the solvent. | 1. Use high-purity, analytical grade solvents. 2. Purchase solvents from a reputable supplier and check the certificate of analysis for impurity profiles. 3. Consider purifying the solvent before use if impurities are suspected. A study on pesticide stability noted that degradation in acetonitrile was observed only in certain lots of the solvent.[1] |
| Precipitation of this compound from the solution upon storage. | Poor solubility in the chosen solvent system, especially at lower temperatures. | 1. Consult solubility data for this compound in different solvents. 2. Consider using a co-solvent to improve solubility. 3. If storing at low temperatures, perform a solubility check at that temperature before long-term storage. |
| Formation of unexpected peaks in the chromatogram during stability analysis. | Complex degradation pathways or interaction with formulation components. | 1. Use a stability-indicating analytical method (e.g., HPLC with a gradient elution) to separate the parent compound from all potential degradation products. 2. Employ mass spectrometry (MS) to identify the structure of the unknown peaks. 3. Conduct forced degradation studies to intentionally generate degradation products and aid in their identification. |
Quantitative Data Summary
The following tables present hypothetical data illustrating the stability of this compound under various conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Half-life of this compound in Acetonitrile/Water Mixtures at 25°C
| Acetonitrile:Water Ratio (v/v) | pH | Half-life (t½) in days |
| 90:10 | 7.0 | 180 |
| 70:30 | 7.0 | 95 |
| 50:50 | 7.0 | 45 |
| 50:50 | 5.0 | 30 |
| 50:50 | 9.0 | 15 |
Table 2: Degradation of this compound in Different Organic Solvents at 40°C over 30 days
| Solvent | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | % Degradation |
| Acetonitrile | 100 | 98.5 | 1.5 |
| Acetone | 100 | 97.2 | 2.8 |
| Methanol | 100 | 85.1 | 14.9 |
| Ethyl Acetate | 100 | 99.1 | 0.9 |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability of this compound
-
Preparation of Buffer Solutions: Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9) using standard buffer salts (e.g., acetate, phosphate, borate).
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile). Spike a known volume of the stock solution into the buffer solutions to achieve a final concentration suitable for analysis. The final concentration of the organic solvent should be kept low (e.g., <1%) to primarily assess aqueous hydrolysis.
-
Incubation: Store the test solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C, 40°C, and 50°C).
-
Sampling and Analysis: At specified time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each test solution. Analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Protocol 2: Stability Study in Different Solvent Mixtures
-
Preparation of Solvent Mixtures: Prepare various solvent mixtures of interest (e.g., acetonitrile/water, methanol/water in different volume ratios).
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the primary organic solvent. Dilute the stock solution with the respective solvent mixtures to the desired final concentration.
-
Incubation: Aliquot the test solutions into sealed vials and store them under controlled temperature and light conditions.
-
Analysis: Analyze the samples at initial and subsequent time points using a suitable analytical method (e.g., HPLC-UV or GC-MS).
-
Evaluation: Compare the concentration of this compound at each time point to the initial concentration to determine the percentage of degradation.
Visualizations
References
addressing low recovery of benazolin-ethyl during solid-phase extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase extraction (SPE) of benazolin-ethyl. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a post-emergence herbicide with moderate aqueous solubility and a relatively non-polar nature. Key properties influencing its extraction include:
-
Molecular Formula: C₁₁H₁₀ClNO₃S[1]
-
Molecular Weight: 271.73 g/mol
-
Water Solubility: Moderately soluble.
-
Log P (Octanol-Water Partition Coefficient): Indicates a preference for non-polar environments.
-
Stability: Generally stable in acidic and neutral conditions.
Understanding these properties is crucial for selecting the appropriate SPE sorbent and solvent system.
Q2: Which type of Solid-Phase Extraction (SPE) sorbent is most suitable for this compound?
A2: Given its relatively non-polar nature, a reverse-phase sorbent is the most appropriate choice for this compound extraction. C18 (octadecyl-bonded silica) is a commonly used and effective sorbent for retaining this compound and similar herbicides from aqueous samples.[2][3] For more complex matrices, polymeric sorbents may also be considered.
Q3: I am experiencing low recovery of this compound. What are the most common causes?
A3: Low recovery of this compound during SPE can stem from several factors:
-
Inappropriate Sorbent Choice: Using a sorbent that does not adequately retain the analyte.
-
Incorrect Sample pH: The pH of the sample can affect the chemical form of this compound and its interaction with the sorbent.
-
Suboptimal Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent completely.
-
High Flow Rate: Loading the sample or eluting the analyte too quickly can lead to incomplete interaction with the sorbent.
-
Analyte Breakthrough: This occurs when the sorbent capacity is exceeded, or the sample solvent is too strong, causing the analyte to pass through the cartridge without being retained.
-
Incomplete Elution: The analyte remains bound to the sorbent after the elution step.
Q4: Can I use the QuEChERS method as an alternative to traditional SPE for this compound?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a viable and often more straightforward alternative to traditional cartridge SPE for the analysis of this compound in complex matrices like soil and rape seed.[4][5] The dispersive SPE (d-SPE) cleanup step in QuEChERS typically uses a combination of sorbents like primary secondary amine (PSA) and C18 to remove interferences.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low recovery issues during the solid-phase extraction of this compound.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: A logical workflow to diagnose and resolve low recovery issues.
Issue 1: Analyte Breakthrough (this compound Found in Sample Load Flow-Through)
| Potential Cause | Troubleshooting Action |
| Sample Loading Flow Rate is Too High | Decrease the sample loading flow rate to allow for sufficient interaction between this compound and the C18 sorbent. A flow rate of 1-2 mL/min is a good starting point. |
| Sample Solvent is Too Strong | If the sample is dissolved in a solvent with a high percentage of organic content, it may prevent this compound from binding to the sorbent. Dilute the sample with water or a weaker solvent. |
| Incorrect Sample pH | Although this compound is neutral, extreme pH values in the sample could potentially affect its stability or interaction with the sorbent. Adjust the sample pH to a neutral range (6-8). |
| Insufficient Sorbent Mass | If the concentration of this compound or co-extracted matrix components is high, the sorbent capacity may be exceeded. Use a larger SPE cartridge with more sorbent mass. |
Issue 2: Analyte Loss During Wash Step (this compound Found in Wash Solvent)
| Potential Cause | Troubleshooting Action |
| Wash Solvent is Too Strong | The wash solvent may be too aggressive, prematurely eluting the this compound. Use a weaker wash solvent. For C18 SPE, if you are using a methanol/water wash, decrease the percentage of methanol. |
| Excessive Wash Volume | Using a large volume of wash solvent can lead to gradual stripping of the analyte. Reduce the volume of the wash solvent to the minimum required for effective cleanup. |
Issue 3: Incomplete Elution (this compound Not Found in Flow-Through or Wash, but Recovery is Still Low)
| Potential Cause | Troubleshooting Action |
| Elution Solvent is Too Weak | The chosen elution solvent may not have sufficient strength to desorb this compound from the C18 sorbent. Use a stronger, less polar solvent. Good options include acetonitrile, ethyl acetate, or a mixture of methanol and dichloromethane. |
| Insufficient Elution Volume | The volume of the elution solvent may not be enough to elute the entire amount of bound analyte. Increase the elution solvent volume or perform a second elution and combine the eluates. |
| Elution Flow Rate is Too High | A fast elution flow rate can prevent complete desorption. Decrease the flow rate to increase the contact time between the elution solvent and the sorbent. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ClNO₃S | [1] |
| Molecular Weight | 271.73 g/mol | |
| Melting Point | 79°C | |
| Water Solubility | Moderate | |
| Log P | 2.8 |
Table 2: Reported Recovery Rates for this compound using QuEChERS
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |
| Soil | 0.005 | 85.89 - 105.84 | < 5.53 |
| Soil | 0.1 | 85.89 - 105.84 | < 5.53 |
| Soil | 0.5 | 85.89 - 105.84 | < 5.53 |
| Rape Seed | 0.005 | 85.89 - 105.84 | < 5.53 |
| Rape Seed | 0.1 | 85.89 - 105.84 | < 5.53 |
| Rape Seed | 0.5 | 85.89 - 105.84 | < 5.53 |
Data synthesized from a study utilizing QuEChERS with d-SPE cleanup followed by GC-ECD analysis.[6]
Experimental Protocols
Protocol 1: Recommended Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol is a general guideline based on standard reverse-phase SPE procedures. Optimization may be required for specific sample matrices.
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Sorbent: C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the aqueous sample (pH adjusted to neutral if necessary) onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
(Optional) For cleaner samples, a second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed.
-
-
Drying:
-
Dry the cartridge under vacuum or by passing air/nitrogen through it for 10-20 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound with 5-10 mL of a suitable organic solvent such as ethyl acetate or acetonitrile.
-
Collect the eluate for analysis.
-
Protocol 2: QuEChERS Method for this compound in Soil
This protocol is adapted from a validated method for the analysis of this compound in soil.[3][5]
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing:
-
Magnesium sulfate (for water removal)
-
Primary Secondary Amine (PSA) (to remove organic acids)
-
C18 (to remove non-polar interferences)
-
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Analysis:
-
The resulting supernatant is ready for analysis by an appropriate technique (e.g., GC-ECD, LC-MS/MS).
-
Visualization
Diagram: this compound Chemical Structure
Caption: Chemical structure of this compound.
References
- 1. 草除灵乙酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
minimizing interference in the electrochemical detection of benazolin-ethyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electrochemical methods for the detection of benazolin-ethyl.
Frequently Asked Questions (FAQs)
Q1: What is the expected electrochemical behavior of this compound?
This compound belongs to the benzothiazole class of compounds. While specific studies on the electrochemistry of this compound are limited, related benzothiazole derivatives have been shown to undergo oxidation at a positive potential.[1][2] The exact potential will depend on the electrode material and experimental conditions such as pH. It is recommended to perform preliminary cyclic voltammetry (CV) scans with a standard solution of this compound to determine its characteristic oxidation/reduction peaks with your specific experimental setup.
Q2: What are common sources of interference in the electrochemical detection of this compound in environmental samples?
Interference in electrochemical measurements can arise from various components present in the sample matrix, such as soil or water. These can be broadly categorized as:
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Other electroactive compounds: Other pesticides, herbicides, phenols, and natural organic matter (like humic and fulvic acids) present in the sample can have oxidation or reduction potentials that overlap with this compound, leading to inaccurate measurements.[3][4]
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Surfactants and binding agents: These can adsorb onto the electrode surface, a phenomenon known as electrode fouling, which blocks the active sites and reduces the sensitivity of the sensor.[5][6]
-
Inorganic ions: High concentrations of certain metal ions can interfere with the electrochemical signal.[7][8]
Q3: How can I improve the selectivity of my electrochemical sensor for this compound?
Improving selectivity is crucial for accurate detection in complex samples. Several strategies can be employed:
-
Electrode Modification: Modifying the electrode surface with materials that have a specific affinity for this compound can significantly enhance selectivity.[5][9] This can include:
-
Optimization of Experimental Parameters: Adjusting the pH of the supporting electrolyte and the potential waveform (e.g., using differential pulse voltammetry or square wave voltammetry) can help to resolve the analytical signal of this compound from interfering signals.[9][12]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the electrochemical detection of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Signal or Weak Signal | Low concentration of this compound. Electrode fouling. Incorrect potential window. Inactive electrode surface. | 1. Concentrate the sample: Use solid-phase extraction (SPE) to pre-concentrate the analyte. 2. Clean the electrode: Polish the electrode surface according to the manufacturer's instructions. For screen-printed electrodes, use a new one for each measurement.[9] 3. Optimize potential window: Widen the potential range in your voltammetric scan to ensure you are capturing the oxidation/reduction peak of this compound. 4. Activate the electrode: Pre-treat the electrode electrochemically in the supporting electrolyte before adding the sample. |
| Poor Reproducibility | Inconsistent electrode surface. Sample matrix effects. Inhomogeneous sample. | 1. Standardize electrode cleaning: Ensure a consistent and thorough cleaning procedure between measurements. 2. Use the standard addition method: This method can help compensate for matrix effects by calibrating within the sample matrix itself.[9] 3. Ensure sample homogeneity: Thoroughly mix your sample before analysis. For soil samples, ensure they are finely ground and well-mixed.[13][14] |
| Overlapping Peaks/High Background Signal | Presence of interfering electroactive compounds. Complex sample matrix. | 1. Sample cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[9][15] 2. Electrode modification: Use a modified electrode with enhanced selectivity for this compound (e.g., with MIPs).[10] 3. Optimize voltammetric parameters: Adjust the parameters of your voltammetric technique (e.g., pulse height and width in DPV) to better resolve the peaks.[12] |
| Signal Drift | Electrode fouling over time. Temperature fluctuations. Changes in the reference electrode potential. | 1. Intermittent cleaning: If running continuous measurements, implement periodic electrode cleaning cycles. 2. Control temperature: Maintain a constant temperature for your electrochemical cell. 3. Check reference electrode: Ensure the filling solution of your reference electrode is at the correct level and free of air bubbles. |
Experimental Protocols
General Protocol for Electrode Surface Modification with Gold Nanoparticles (AuNPs)
This protocol describes a general method for modifying a glassy carbon electrode (GCE) with AuNPs to enhance sensitivity.
Materials:
-
Glassy Carbon Electrode (GCE)
-
0.5 M H₂SO₄
-
Chloroauric acid (HAuCl₄) solution (e.g., 1 mM in 0.5 M H₂SO₄)
-
Polishing materials (alumina slurry or diamond paste)
-
Potentiostat/Galvanostat system
Procedure:
-
Polishing: Polish the GCE surface with alumina slurry or diamond paste on a polishing pad to a mirror-like finish.
-
Cleaning: Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then ethanol for 5 minutes each to remove any polishing residues.
-
Electrochemical Cleaning: Perform cyclic voltammetry in 0.5 M H₂SO₄ (e.g., from -0.2 V to +1.5 V) until a stable voltammogram is obtained.
-
Electrodeposition of AuNPs: Immerse the cleaned GCE in the HAuCl₄ solution. Apply a constant potential (e.g., -0.2 V) for a specific duration (e.g., 60-300 seconds) to electrodeposit AuNPs onto the electrode surface. The deposition time will influence the size and density of the nanoparticles.
-
Rinsing: Gently rinse the modified electrode with deionized water to remove any non-adherent particles.
-
Characterization (Optional but Recommended): Characterize the modified electrode using techniques like scanning electron microscopy (SEM) to visualize the nanoparticle distribution and cyclic voltammetry in a standard redox probe (e.g., potassium ferricyanide) to assess the change in electrochemical surface area.
General Protocol for Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting and concentrating this compound from water samples, which can help minimize matrix effects.[16]
Materials:
-
Water sample
-
SPE cartridge (e.g., C18)
-
Methanol (conditioning and elution solvent)
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Deionized water (rinsing solvent)
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Vacuum manifold or syringe for passing solutions through the cartridge
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Collection vials
Procedure:
-
Cartridge Conditioning: Pass a specific volume of methanol (e.g., 5 mL) through the SPE cartridge to activate the stationary phase, followed by deionized water (e.g., 5 mL) to equilibrate the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Pass the water sample (e.g., 100 mL) through the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). This compound will be retained on the stationary phase.
-
Washing: Pass a small volume of deionized water (e.g., 5 mL) through the cartridge to wash away any weakly bound, water-soluble interferents.
-
Drying: Dry the cartridge by passing air or nitrogen through it for a few minutes to remove residual water.
-
Elution: Elute the retained this compound by passing a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile, typically 1-2 mL) through the cartridge. Collect the eluate in a clean vial.
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Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the supporting electrolyte for electrochemical analysis.
Visualizations
Caption: Experimental workflow for electrochemical detection.
Caption: Troubleshooting decision tree for common issues.
Caption: Analyte-electrode interaction and interference pathway.
References
- 1. Electrochemical oxidation of benzothiazole dyes for monitoring amyloid formation related to the Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Development on the Electrochemical Detection of Selected Pesticides: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pub.iapchem.org [pub.iapchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of injection volume for benazolin-ethyl analysis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of benazolin-ethyl using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the typical starting injection volume for this compound analysis by GC-MS?
A1: For trace-level analysis of this compound, a common starting injection volume is 1 µL, particularly when using a splitless injection mode.[1] This volume is generally a good starting point to achieve adequate sensitivity without overloading the system.
Q2: How does increasing the injection volume affect the analysis of this compound?
A2: Ideally, increasing the injection volume should lead to a proportional increase in the peak area and height, thus improving the sensitivity of the analysis.[2] However, excessively large injection volumes can lead to several problems, including peak shape distortion (fronting or tailing), column overload, and system contamination.[2][3] It is crucial to optimize the injection volume to find the best balance between sensitivity and chromatographic performance.
Q3: What is "backflash" and how can it be prevented when optimizing injection volume?
A3: Backflash occurs when the vaporized sample volume exceeds the capacity of the injector liner.[4] This can lead to sample loss, poor reproducibility, ghost peaks, and contamination of the gas lines.[4] To prevent backflash, ensure that the calculated vapor volume of your solvent at the inlet temperature and pressure does not exceed the liner volume.[5][6] If you need to inject a larger volume, consider using a larger volume inlet liner or a technique like Large Volume Injection (LVI).[7]
Q4: Should I use split or splitless injection for this compound analysis?
A4: For trace residue analysis of this compound, splitless injection is generally preferred.[1][8][9] This technique ensures that the majority of the sample is transferred to the analytical column, maximizing sensitivity.[10][11] Split injection is more suitable for higher concentration samples where only a small portion of the sample is needed for analysis.[11]
Q5: How can I improve peak shape when injecting larger volumes?
A5: Poor peak shape with larger injection volumes can be caused by the solvent.[12] To improve peak shape, consider using a lower initial oven temperature to refocus the analytes at the head of the column (a "solvent-trapping" effect).[10] Additionally, ensure your solvent is compatible with the stationary phase of your column.
Troubleshooting Guide
| Issue | Potential Cause Related to Injection Volume | Suggested Solution |
| Poor Peak Shape (Fronting) | The column may be overloaded due to an excessive injection volume or sample concentration.[2][3] | Reduce the injection volume or dilute the sample. |
| Poor Peak Shape (Tailing) | Active sites in the liner or on the column may be interacting with the analyte, which can be exacerbated by a large injection volume. | Use a deactivated liner, perform inlet maintenance, or trim the first few centimeters of the column.[4] |
| Decreased Sensitivity with Increased Injection Volume | This could be a sign of backflash, where the sample is lost before it reaches the column.[5] | Calculate the solvent vapor volume to ensure it does not exceed the liner capacity.[6] Consider using a liner with a larger internal diameter or reducing the injection volume. |
| Ghost Peaks in Subsequent Runs | Carryover from a previous injection, possibly due to backflash or contamination of the syringe or inlet.[4][9] | Clean the syringe and the inlet. Check for backflash and reduce the injection volume if necessary. |
| Poor Reproducibility of Peak Areas | Inconsistent injection volume delivery by the autosampler, or issues with sample vaporization in the inlet, which can be more pronounced with larger volumes. | Ensure the autosampler is functioning correctly. Optimize the inlet temperature and injection speed for the chosen injection volume. |
Data Presentation: Impact of Injection Volume on this compound Peak Area
The following table provides an example of how to structure data when optimizing injection volume. The values are hypothetical but illustrate a typical trend observed during method development.
| Injection Volume (µL) | Split Ratio | Peak Area (Arbitrary Units) | Signal-to-Noise Ratio (S/N) | Peak Shape (Tailing Factor) |
| 0.5 | Splitless | 50,000 | 150 | 1.1 |
| 1.0 | Splitless | 110,000 | 330 | 1.2 |
| 2.0 | Splitless | 205,000 | 615 | 1.4 |
| 3.0 | Splitless | 250,000 | 700 | 1.8 (Tailing) |
| 5.0 | Splitless | 230,000 | 650 | 2.5 (Severe Tailing) |
Note: This data illustrates that while increasing the injection volume from 0.5 µL to 2.0 µL improves the peak area and S/N ratio, further increases to 3.0 µL and 5.0 µL lead to diminishing returns and significant peak tailing, indicating the optimal injection volume is likely around 2.0 µL under these hypothetical conditions.
Experimental Protocols
Protocol for Optimizing Injection Volume for this compound Analysis by GC-MS
-
Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration relevant to the expected sample concentrations.
-
Initial GC-MS Method Setup:
-
Injector: Use a split/splitless inlet.
-
Liner: Start with a standard 2 mm or 4 mm ID deactivated splitless liner.
-
Injection Mode: Splitless.
-
Inlet Temperature: 250 °C (or as optimized for this compound).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: Use a previously developed or standard temperature program suitable for this compound. A typical starting point might be 70°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Parameters: Set the MS to acquire in Selected Ion Monitoring (SIM) mode for this compound to maximize sensitivity.
-
-
Injection Volume Series:
-
Begin with a low injection volume (e.g., 0.5 µL) and make triplicate injections to establish baseline performance.
-
Incrementally increase the injection volume (e.g., to 1.0 µL, 1.5 µL, 2.0 µL, 3.0 µL, and 5.0 µL).
-
Perform triplicate injections at each volume to assess reproducibility.
-
-
Data Analysis:
-
For each injection volume, calculate the average peak area, peak height, and signal-to-noise ratio.
-
Visually inspect the peak shape and calculate the tailing factor for each peak. A tailing factor between 1.0 and 1.5 is generally acceptable.
-
Plot the average peak area against the injection volume. The relationship should be linear initially. The point at which the linearity deviates or peak shape deteriorates indicates that the optimal volume has been exceeded.
-
-
Determination of Optimal Volume: Select the injection volume that provides the best signal-to-noise ratio without significant peak tailing or loss of linearity.
Mandatory Visualizations
Caption: Workflow for optimizing GC-MS injection volume.
References
- 1. academic.oup.com [academic.oup.com]
- 2. waters.com [waters.com]
- 3. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Optimizing Splitless Injections: Introduction [restek.com]
- 9. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gcms.cz [gcms.cz]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
Validation of a Multi-Residue Method for Benazolin-Ethyl in Vegetables: A Comparative Guide
This guide provides a comparative overview of analytical methods for the quantification of benazolin-ethyl residues in vegetable matrices. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of method validation parameters, experimental protocols, and comparative performance data. The information presented is synthesized from established methodologies for pesticide residue analysis.
Introduction to this compound and Multi-Residue Analysis
This compound is a selective, post-emergence herbicide used to control broad-leaved weeds in various crops. The monitoring of its residues in food commodities, such as vegetables, is crucial to ensure consumer safety and compliance with regulatory limits. Multi-residue methods (MRMs) are a cost-effective and efficient approach for the simultaneous analysis of multiple pesticides in a single analytical run. The validation of these methods is essential to ensure the reliability and accuracy of the results.
Method validation for pesticide residue analysis typically involves the evaluation of several key parameters, including linearity, recovery (trueness), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[1][2][3] These parameters demonstrate that a method is "fit-for-purpose" and can reliably detect and quantify pesticide residues at levels relevant to regulatory limits.[3]
Comparison of Analytical Methods
Two common and effective approaches for the extraction and cleanup of pesticide residues from vegetable matrices are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and solvent extraction using ethyl acetate.
QuEChERS Method:
The QuEChERS method has gained widespread popularity for pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[4][5] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to induce phase separation. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is employed to remove interfering matrix components.[5][6]
Ethyl Acetate Extraction:
Ethyl acetate-based extraction is another well-established multi-residue method.[7][8] This method involves extraction of the sample with ethyl acetate, followed by cleanup steps to remove co-extracted matrix components that could interfere with the analysis.
Performance Data:
The following table summarizes typical performance data for the analysis of this compound, based on a validated method in rape seed, which can be considered indicative for other complex vegetable matrices.
| Parameter | Method: GC-ECD |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
| Limit of Detection (LOD) | 0.0023 ng |
| Recovery (at 0.005, 0.1, 0.5 mg/kg) | 85.89 - 105.84% |
| Relative Standard Deviation (RSD) | < 5.53% |
Data sourced from a study on this compound residues in soil and rape seed.[9][10]
Acceptable mean recoveries for enforcement purposes generally range from 70-120% with a relative standard deviation (RSD) of ≤20%.[3] The presented data for this compound falls well within these criteria, demonstrating the suitability of the methodology.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in a multi-residue analysis of this compound in vegetables.
3.1. QuEChERS Sample Preparation
-
Homogenization: A representative sample of the vegetable matrix is homogenized.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add internal standard solution.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).
-
Shake for 30 seconds.
-
-
Centrifugation: Centrifuge at high speed for 2-5 minutes.
-
Final Extract: The supernatant is ready for analysis by GC-MS or LC-MS/MS.
3.2. Ethyl Acetate Extraction and Cleanup
-
Homogenization: A representative sample of the vegetable matrix is homogenized.
-
Extraction:
-
Weigh a specified amount of the homogenized sample into a centrifuge tube.
-
Add ethyl acetate and sodium hydrogen carbonate.[11]
-
Shake vigorously.
-
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Cleanup: The ethyl acetate extract may be cleaned up using various techniques, such as solid-phase extraction (SPE) with cartridges containing materials like C18.[12]
-
Final Extract: The cleaned extract is concentrated and reconstituted in a suitable solvent for chromatographic analysis.
3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is a common technique for the analysis of this compound.[9][13][14]
-
Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[13]
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperatures:
-
Oven Program: A temperature gradient is used to separate the analytes, for instance, starting at 70°C, holding for 2 minutes, then ramping up to 150°C.[13]
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Workflow and Pathway Diagrams
Experimental Workflow for Multi-Residue Analysis
Caption: Workflow for multi-residue analysis of this compound in vegetables.
Logical Relationship of Method Validation Components
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds†‡ - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. fao.org [fao.org]
- 4. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. amecj.com [amecj.com]
- 14. aidic.it [aidic.it]
A Comparative Analysis of Benazolin-Ethyl and Other Auxin Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of benazolin-ethyl and other prominent auxin herbicides, including 2,4-D, dicamba, and MCPA. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their relative performance and mechanisms of action. This document synthesizes available experimental data, details relevant experimental protocols, and provides visual representations of key biological pathways and workflows.
Introduction to Auxin Herbicides
Synthetic auxin herbicides are a class of herbicides that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but at much higher concentrations and with greater stability within the plant.[1] This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species, particularly broadleaf weeds.[1] These herbicides are systemic, meaning they are absorbed by the leaves and translocated throughout the plant. This compound is a post-emergence benzothiazolone herbicide that functions as a synthetic auxin.[2]
Chemical Structures
The chemical structures of this compound and other common auxin herbicides are presented below. While all mimic auxin, their distinct chemical structures can influence their efficacy, selectivity, and environmental fate.
| Herbicide | Chemical Structure |
| This compound |
|
| 2,4-D |
|
| Dicamba |
|
| MCPA |
|
Mechanism of Action: The Auxin Signaling Pathway
Synthetic auxin herbicides exert their phytotoxic effects by overwhelming the natural auxin signaling pathway. The binding of these herbicides to auxin receptors, primarily the TIR1/AFB F-box proteins, leads to a cascade of molecular events that disrupt normal plant growth and development.
Caption: Simplified auxin herbicide signaling pathway.
Comparative Efficacy Data
Direct comparative efficacy data for this compound against other auxin herbicides is limited in publicly available literature. However, this compound is known to be effective against several key annual broadleaf weeds.[3] The following tables summarize available and inferred efficacy data.
Table 1: Efficacy of this compound on Key Weed Species
| Weed Species | Common Name | Efficacy of this compound |
| Galium aparine | Cleavers | Good to Excellent[3] |
| Stellaria media | Common Chickweed | Good to Excellent[3] |
| Sinapis arvensis | Charlock | Good[3] |
| Bilderdykia convolvulus | Black-bindweed | Good[3] |
Table 2: Comparative Efficacy of Auxin Herbicides on Selected Weed Species (Hypothetical and Inferred Data)
| Weed Species | This compound | 2,4-D | Dicamba | MCPA |
| Galium aparine | Good - Excellent | Moderate - Good | Good | Moderate - Good |
| Stellaria media | Good - Excellent | Good | Good | Good |
| Cirsium arvense | Poor - Moderate | Moderate | Good - Excellent[4][5] | Moderate |
| Sinapis arvensis | Good | Good - Excellent[6][7] | Good | Good - Excellent |
Experimental Protocols
To obtain robust comparative data, standardized experimental protocols are essential. The following outlines methodologies for greenhouse and field trials to evaluate and compare the efficacy of auxin herbicides.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the effective dose (ED) of a herbicide required to achieve a certain level of weed control (e.g., ED50 for 50% control).
Caption: Workflow for a greenhouse dose-response bioassay.
Detailed Methodology:
-
Plant Material: Collect seeds of target weed species (e.g., Galium aparine, Stellaria media) from a location with no known herbicide resistance. If necessary, break seed dormancy through stratification.
-
Growing Conditions: Sow seeds in pots containing a standardized potting mix. Grow plants in a greenhouse with controlled temperature (e.g., 22/18°C day/night), humidity, and photoperiod (e.g., 16 hours light).[8]
-
Herbicide Application: Apply herbicides at the 2-4 true leaf stage. Use a range of doses for each herbicide to generate a dose-response curve. Include an untreated control.[8]
-
Data Collection: At a set time after treatment (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass. Dry the biomass to a constant weight.
-
Data Analysis: Calculate the percent reduction in biomass compared to the untreated control. Use statistical software to fit a log-logistic dose-response curve and determine the ED50 value for each herbicide on each weed species.[9]
Field Efficacy Trial
This protocol outlines the methodology for comparing herbicide performance under real-world field conditions.
Detailed Methodology:
-
Site Selection: Choose a field with a natural and uniform infestation of the target weed species.
-
Experimental Design: Use a randomized complete block design with at least four replications.[10] Plot size should be sufficient to allow for accurate application and assessment (e.g., 3 x 10 meters).[11]
-
Herbicide Application: Apply herbicides at their recommended field rates using a calibrated sprayer. Include an untreated control plot in each replication.[10]
-
Data Collection: Assess weed control at multiple time points after application (e.g., 14, 28, and 56 days). Visual ratings of percent weed control are common. Weed density and biomass can also be measured from quadrats placed within each plot.[12]
-
Crop Phytotoxicity: If conducted in a crop, visually assess crop injury (e.g., stunting, epinasty, chlorosis) at the same time points as weed control assessments.[13]
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in weed control and crop phytotoxicity among the herbicide treatments.[11]
Phytotoxicity on Non-Target Crops
Conclusion
This compound is an effective post-emergence auxin herbicide for the control of several important annual broadleaf weeds, particularly Galium aparine and Stellaria media. While direct, quantitative comparative studies with other major auxin herbicides like 2,4-D, dicamba, and MCPA are limited, its mode of action as a synthetic auxin suggests a similar spectrum of activity and potential for non-target crop injury. Further research involving head-to-head field and greenhouse trials is necessary to definitively establish its relative performance and optimize its use in integrated weed management programs. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. Benazolin (Ref: RD 7693) [sitem.herts.ac.uk]
- 2. This compound | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benazolin ethyl 12%+ Quizalofop-P-ethyl 2% EC-Herbicide-Jiangsu Fengshan Group Co., Ltd . [fschem.com]
- 4. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 5. cms9files.revize.com [cms9files.revize.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Value of Field Trials [exactoinc.com]
- 11. benchchem.com [benchchem.com]
- 12. wheatscience.mgcafe.uky.edu [wheatscience.mgcafe.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. This compound [sitem.herts.ac.uk]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Benazolin-Ethyl Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the herbicide benazolin-ethyl is critical for environmental monitoring, residue analysis in agricultural products, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent and powerful analytical techniques employed for this purpose. The selection of the most appropriate method depends on various factors, including the sample matrix, required sensitivity, sample throughput, and the availability of instrumentation.
This guide provides an objective comparison of HPLC and GC methods for the quantification of this compound, supported by experimental data from published studies. It aims to assist researchers, scientists, and drug development professionals in making informed decisions for method selection and in understanding the protocols for cross-validation.
Methodology Comparison: At a Glance
Both HPLC and GC are capable of providing accurate and reliable quantification of this compound. However, they operate on different principles, which results in distinct advantages and limitations. GC is particularly well-suited for volatile and thermally stable compounds like this compound, often providing high resolution and sensitivity. HPLC, on the other hand, is a versatile technique that can accommodate a wider range of compounds and is not limited by the analyte's volatility.
Quantitative Data Summary
The following table summarizes the performance characteristics of a Gas Chromatography with Electron Capture Detection (GC-ECD) method and a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The GC data is derived from a specific study on this compound, while the HPLC data represents typical performance characteristics for pesticide analysis using this technique, as direct comprehensive validation data for this compound by HPLC is not available in a single public source.
| Parameter | Gas Chromatography (GC-ECD) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. |
| Typical Stationary Phase | HP-5 (5% Phenyl Methyl Siloxane)[1] | Reversed-phase C18 |
| Typical Mobile/Carrier Gas | Nitrogen (99.999% purity)[1] | Acetonitrile/Water with acid modifier[2] |
| Derivatization | Not required | Generally not required |
| Linearity (R²) | >0.999[1] | >0.99 |
| Limit of Detection (LOD) | 0.0023 ng[1] | 0.1 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.005 mg/kg[1][3][4][5] | 0.4 - 12.5 µg/L |
| Accuracy (% Recovery) | 85.89 - 105.84%[1][3][4][5] | 90 - 110% |
| Precision (%RSD) | < 5.53%[1][3][4][5] | < 15% |
Experimental Protocols
Below are detailed experimental protocols for the analysis of this compound by GC-ECD and a representative HPLC method.
Gas Chromatography with Electron Capture Detection (GC-ECD) Protocol
This method is based on a validated study for the determination of this compound residues in soil and rape seed.[1]
1. Sample Preparation:
-
Extraction: A 10 g sample is extracted with 20 mL of acetone by ultrasonic extraction for 10 minutes, followed by centrifugation. This process is repeated three times. The supernatants are combined and evaporated to near dryness.
-
Partitioning: The residue is dissolved in 10 mL of a saturated sodium chloride solution and 10 mL of dichloromethane. The mixture is shaken, and the organic layer is collected. This is repeated twice.
-
Clean-up: The combined organic phases are dried with anhydrous sodium sulfate and concentrated. The residue is then passed through a Florisil solid-phase extraction (SPE) column.
-
Final Solution: The eluate is evaporated to dryness and reconstituted in 1 mL of n-hexane for GC-ECD analysis.
2. Instrumentation:
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a ⁶³Ni electron capture detector (ECD).
-
Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Nitrogen at a flow rate of 20 cm/s.[1]
-
Injector Temperature: 280°C.[1]
-
Detector Temperature: 310°C.[1]
-
Oven Temperature Program: Initial temperature of 120°C for 1 min, ramped at 20°C/min to 240°C, then at 3°C/min to 270°C, and finally at 20°C/min to 290°C, held for 1 min.[1]
-
Injection Volume: 1 µL with a split ratio of 20.[1]
-
Retention Time: Approximately 11.1 min.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method based on available literature for the analysis of this compound and other pesticides.[2]
1. Sample Preparation:
-
Extraction: A suitable amount of sample is extracted with acetonitrile. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed.
-
Clean-up: The extract is centrifuged, and the supernatant may be cleaned up using dispersive solid-phase extraction (d-SPE) with PSA (primary secondary amine) and C18 sorbents to remove interferences.
-
Final Solution: The final extract is filtered through a 0.22 µm syringe filter into an HPLC vial.
2. Instrumentation:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Newcrom R1 or equivalent reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution with acetonitrile (A) and water with 0.1% phosphoric or formic acid (B).[2]
-
Gradient Program: A typical gradient might start at 50% A, increasing to 95% A over 15 minutes, holding for 5 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: Detection is typically performed at the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
Cross-Validation Workflow
The cross-validation of HPLC and GC methods is essential to ensure that both techniques provide comparable and reliable results for the quantification of this compound. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Conclusion
Both GC and HPLC are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will ultimately be determined by the specific analytical requirements.
-
GC-ECD offers excellent sensitivity and is a well-established method for residue analysis of this compound, particularly in complex matrices like soil.[1][3][4][5] The detailed validated method provides a high degree of confidence in its performance.
-
HPLC provides a versatile and powerful alternative, especially for samples that may not be suitable for the high temperatures of a GC inlet. While a single comprehensive validated method for this compound was not found in the public literature, the principles of reversed-phase chromatography are well-suited for this analyte, and it is expected to perform with high accuracy and precision, consistent with other pesticide analyses.
A thorough cross-validation, as outlined in the workflow, is crucial when switching between methods or when one method is used to confirm the results of the other. This ensures consistency and comparability of data, which is paramount in scientific research and regulatory settings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
inter-laboratory comparison of benazolin-ethyl analytical methods
This guide provides a comparative overview of analytical methodologies for the determination of benazolin-ethyl in various matrices. The information is compiled from published research to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Quantitative Data Summary
The performance of different analytical methods for this compound is summarized in the table below. The data is extracted from studies detailing the validation of these methods.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-ECD [1][2][3] | Soil, Rape Seed | 0.005 mg/kg | 0.0023 ng | 85.89 - 105.84 | < 5.53 |
| GC-MS [4] | Benazolin Formulation | - | - | - | < 1.5 (Repeatability of relative response value) |
Note: The GC-MS method was used for the determination of impurities and quantitative analysis of the major component in a benazolin formulation, hence the different performance metrics.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is suitable for the residue determination of this compound in soil and rape seed samples.[1][2][3]
-
Sample Preparation:
-
Extraction: The sample is extracted with an appropriate organic solvent (e.g., acetone), followed by partitioning into dichloromethane.
-
Clean-up: The extract is cleaned up using Solid-Phase Extraction (SPE) with a Florisil cartridge. The this compound is eluted with a mixture of acetone and petroleum ether.
-
Concentration: The eluate is concentrated to dryness and the residue is dissolved in n-hexane for GC analysis.
-
-
GC-ECD Conditions:
-
Instrument: Gas chromatograph equipped with an electron capture detector.
-
Column: Rtx-5 capillary column (30 m x 0.25 mm x 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a flow rate of 37.5 cm/s.[2]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 120°C held for 1 min, then ramped to 250°C at a rate of 10°C/min, and held for 5 min.
-
Injection Volume: 1 µL in splitless mode.[2]
-
-
Confirmation:
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method has been used for the determination of trace impurities in benazolin and for the quantitative analysis of the main component.[4]
-
Sample Preparation:
-
GC-MS Conditions:
-
Instrument: GC-MS system (e.g., SHIMADZU QP 2010 Ultra).[4]
-
Column: Rtx-5 capillary column (30 m x 0.25 mm x 0.25 µm film thickness).[2]
-
Carrier Gas: Helium.[2]
-
Ionization Source: Electron Impact (EI) at 80.8 eV.[2]
-
Source Temperature: 200°C.[2]
-
Acquisition Mode: Full-scan mode in the range m/z 50–450.[2]
-
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound residues in environmental samples.
Caption: General workflow for this compound residue analysis.
References
Benazolin-Ethyl vs. Benazolin: A Comparative Analysis of Herbicidal Efficacy
A detailed examination of benazolin-ethyl and its active form, benazolin, reveals the nuanced relationship between a proherbicide and its parent compound in the effective management of broadleaf weeds. As synthetic auxin herbicides, both compounds disrupt plant growth processes, leading to weed mortality. This guide provides a comparative study of their herbicidal efficacy, supported by experimental data and detailed methodologies, to inform researchers and professionals in the field of weed science and agrichemical development.
This compound serves as a proherbicide, which is rapidly hydrolyzed to its herbicidally active parent, benazolin, within the plant and soil environment.[1][2][3] This conversion is a critical step for its mode of action. Both compounds are effective post-emergence herbicides used to control a variety of annual broadleaf weeds.[2][3]
Comparative Herbicidal Efficacy
While both this compound and benazolin effectively control a similar spectrum of broadleaf weeds, the application of this compound often results in a more gradual onset of herbicidal symptoms due to the time required for its conversion to the active benazolin form. The efficacy of both compounds is influenced by factors such as weed species, growth stage at the time of application, and environmental conditions.
Table 1: General Weed Control Spectrum
| Weed Species | Common Name | This compound Control | Benazolin Control |
| Galium aparine | Cleavers | Reported[4] | Reported[2] |
| Stellaria media | Common Chickweed | Reported[4] | Reported[2] |
| Sinapis arvensis | Charlock | Reported[4] | Not specified |
| Capsella bursa-pastoris | Shepherd's-purse | Not specified | Reported[2] |
| Polygonum convolvulus | Black-bindweed | Reported[4] | Reported[2] |
| Veronica hederifolia | Ivy-leaved speedwell | Not specified | Not specified |
| Lamium purpureum | Red dead-nettle | Not specified | Not specified |
Note: This table is a compilation from various sources and does not represent data from a single comparative experiment.
Experimental Protocols
To conduct a comparative study of the herbicidal efficacy of this compound and benazolin, a standardized experimental protocol is essential. The following outlines a typical methodology for a greenhouse or field trial.
Greenhouse Bioassay Protocol
A greenhouse bioassay provides a controlled environment to assess and compare the herbicidal activity of benazolin and this compound.
1. Plant Material and Growth Conditions:
- Select target weed species such as Galium aparine (Cleavers) and Stellaria media (Common Chickweed).
- Sow seeds in pots containing a standardized soil mix.
- Grow plants in a greenhouse with controlled temperature (e.g., 20-25°C), humidity, and photoperiod (e.g., 16-hour light).
- Water the plants as needed to maintain optimal growth.
2. Herbicide Application:
- Prepare stock solutions of benazolin and this compound in an appropriate solvent.
- Create a series of dilutions to establish a range of application rates.
- Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 true leaves) using a precision sprayer to ensure uniform coverage.
- Include an untreated control group for comparison.
3. Data Collection and Analysis:
- Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0% = no control, 100% = complete kill).
- Measure plant biomass (fresh or dry weight) at the end of the experiment.
- Calculate the effective dose required to achieve 50% growth inhibition (ED₅₀) for each herbicide and weed species using dose-response analysis software.
Field Trial Protocol
Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions.
1. Site Selection and Experimental Design:
- Choose a field with a natural and uniform infestation of the target broadleaf weeds.
- Use a randomized complete block design with at least three or four replications for each treatment.
- Plot sizes should be adequate to minimize edge effects (e.g., 2m x 5m).
2. Treatment Application:
- Apply benazolin and this compound at various rates, including the recommended field application rate.
- Include a weedy check (untreated) and a weed-free check (manual weeding) for comparison.
- Apply the herbicides using a calibrated backpack sprayer with appropriate nozzles to ensure uniform application.
- Record environmental conditions (temperature, humidity, wind speed) at the time of application.
3. Efficacy and Crop Tolerance Assessment:
- Assess weed control visually at regular intervals using a percentage scale.
- Count the number of individual weed species per unit area (e.g., per square meter).
- Measure weed biomass.
- Assess crop phytotoxicity (if applicable) using a visual rating scale.
- At the end of the growing season, harvest the crop from a central area of each plot and determine the yield.
4. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
- Compare the efficacy of benazolin and this compound in terms of weed control and crop yield.
Mode of Action and Chemical Relationship
This compound acts as a proherbicide, meaning it is not herbicidally active itself but is converted into the active compound, benazolin, within the plant or soil. This conversion is a hydrolysis reaction where the ethyl ester group is cleaved, yielding the carboxylic acid form, benazolin. Benazolin, as a synthetic auxin, mimics the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to epinasty (twisting of stems and petioles), leaf cupping, and ultimately, plant death.
Figure 1. Conversion and mode of action of this compound.
Experimental Workflow
The general workflow for a comparative efficacy study of this compound and benazolin follows a structured approach from initial planning to final data analysis and reporting.
Figure 2. Workflow for a comparative herbicide efficacy study.
References
Performance Showdown: Selecting the Optimal SPE Cartridge for Benazolin-Ethyl Analysis
A Comparative Guide for Researchers in Environmental Science and Agrochemical Analysis
For scientists and researchers tasked with the quantitative analysis of the herbicide benazolin-ethyl in complex matrices such as soil and agricultural products, the choice of solid-phase extraction (SPE) cartridge is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of SPE cartridge performance for this compound cleanup, supported by experimental data and detailed protocols to aid in method development and optimization.
Data Summary: Recovery and Precision of this compound Using a PSA SPE Cartridge
The following table summarizes the performance of a Primary Secondary Amine (PSA) SPE cartridge for the cleanup of this compound extracts from soil and rapeseed samples. The data is derived from a study by Liu et al. (2012), which demonstrates the effectiveness of this sorbent for the target analyte.[1][2][3]
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Coefficient of Variation (CV, %) |
| Soil | 0.005 | 85.89 | 3.51 |
| 0.1 | 102.42 | 1.80 | |
| 0.5 | 99.91 | 1.41 | |
| Rapeseed | 0.005 | 96.41 | 5.53 |
| 0.1 | 105.84 | 3.46 | |
| 0.5 | 100.11 | 0.58 |
Data sourced from Liu et al. (2012).[2]
The results indicate that the PSA cartridge provides excellent recoveries, ranging from 85.89% to 105.84%, with high precision (CV < 5.53%) for both soil and rapeseed matrices at various fortification levels.[1][2][3]
Discussion of Alternative SPE Sorbents
While the PSA cartridge demonstrates high efficacy for this compound, other sorbents are commonly employed for pesticide analysis and may offer viable alternatives depending on the specific matrix and analytical requirements.
-
C18 (Octadecylsilane): As a nonpolar sorbent, C18 is effective for retaining nonpolar to moderately polar compounds from aqueous matrices.[4] For this compound, which has a moderate polarity, C18 could be a suitable option, particularly for cleaner sample matrices like water. However, in complex matrices like soil and rapeseed, its selectivity might be lower than that of PSA, potentially leading to more matrix interferences.[4]
-
Oasis HLB (Hydrophilic-Lipophilic Balanced): This polymeric sorbent is designed to retain a wide range of compounds, from polar to nonpolar.[5][6] Studies on other pesticides have shown that Oasis HLB can provide high recoveries for a broad spectrum of analytes.[5][6] It could be a strong candidate for multi-residue methods that include this compound. Its hydrophilic nature allows for better wetting and retention of more polar compounds that might not be well-retained on C18.
-
Graphitized Carbon Black (GCB): GCB is known for its ability to remove pigments and sterols from sample extracts.[4] While effective for cleanup, it can also strongly retain planar molecules, which might include certain pesticides. Its use for this compound would require careful optimization to ensure that the analyte is not irreversibly adsorbed.
The selection of the optimal SPE sorbent is a balance between recovery, cleanup efficiency, and the specific requirements of the analytical method. For complex matrices like soil and rapeseed, the demonstrated performance of the PSA cartridge makes it a strong starting point for method development for this compound.
Experimental Protocols
The following are the detailed experimental protocols for the extraction and SPE cleanup of this compound from soil and rapeseed samples using a PSA cartridge, as described by Liu et al. (2012).[2]
Sample Preparation
-
Soil: A 10 g homogenized soil sample is extracted with 40 mL of a methanol-water solution (1:1, v/v) in a 250 mL conical flask.
-
Rapeseed: A 10 g homogenized rapeseed sample is extracted with ethyl acetate by shaking and ultrasonic extraction.[2]
Extraction
-
The sample and extraction solvent mixture is subjected to appropriate agitation (e.g., shaking, sonication) to ensure efficient extraction of this compound.
-
The extract is then separated from the solid matrix by centrifugation or filtration.
SPE Cleanup Procedure
-
Cartridge: A Primary Secondary Amine (PSA) SPE cartridge (500 mg, 3 mL) is used.[2]
-
Conditioning: The PSA cartridge is conditioned according to the manufacturer's instructions.
-
Loading: The sample extract is dried under a gentle stream of nitrogen and then redissolved in 10 mL of petroleum ether. This solution is then loaded onto the PSA cartridge.
-
Elution: The this compound is eluted from the cartridge with 4 mL of a petroleum ether-ethyl acetate solution (9:1, v/v).[2]
-
Final Preparation: The eluate is collected, and the solvent is evaporated. The residue is then re-dissolved in a suitable solvent (e.g., n-hexane) for analysis by gas chromatography with electron capture detection (GC-ECD).[2]
Experimental Workflow
The following diagram illustrates the experimental workflow for the analysis of this compound in soil and rapeseed samples.
References
- 1. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Limit of Quantification for Benazolin-Ethyl in Water: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for validating the Limit of Quantification (LOQ) of the herbicide benazolin-ethyl in water samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring accurate and reliable quantification of pesticide residues in environmental monitoring and food safety applications. This document outlines the experimental protocols and performance data associated with each method to aid researchers in making informed decisions.
Method Comparison Overview
The determination of this compound in water at trace levels presents analytical challenges that necessitate sensitive and selective methodologies. Both GC-MS and LC-MS/MS are powerful tools for this purpose, yet they differ significantly in their principles, sample preparation requirements, and typical performance characteristics.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by mass-based detection. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. |
| Sample Preparation | Typically requires derivatization to increase volatility and thermal stability. Involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by a chemical derivatization step. | Often allows for direct injection of water samples or requires simpler SPE without derivatization. |
| Typical LOQ | Generally in the low µg/L range, dependent on the efficiency of the derivatization and extraction. | Can achieve very low LOQs, often in the ng/L range, due to high sensitivity and specificity. |
| Throughput | Lower, due to the additional derivatization step in the sample preparation workflow. | Higher, particularly with direct injection methods that minimize sample handling. |
| Selectivity | High, especially with selected ion monitoring (SIM). | Very high, particularly with multiple reaction monitoring (MRM), which minimizes matrix interference. |
| Cost | Instrumentation can be less expensive than LC-MS/MS. | Instrumentation is generally more expensive. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Acidic Herbicides (including this compound)
This protocol is a representative method for the analysis of acidic herbicides like this compound and requires a derivatization step to convert the analyte into a more volatile form suitable for GC analysis.
1. Sample Preparation (SPE and Derivatization)
-
Extraction: Acidify the water sample (1 L) to pH < 2 with a suitable acid (e.g., sulfuric acid). Pass the acidified sample through a solid-phase extraction (SPE) cartridge packed with a sorbent like polystyrene-divinylbenzene.
-
Elution: Elute the trapped analytes from the SPE cartridge with an appropriate solvent mixture (e.g., ethyl acetate:methanol).
-
Derivatization: Evaporate the eluate to dryness and perform a derivatization reaction. A common method is esterification to form methyl esters using a reagent like diazomethane or BF3/methanol. This step converts the acidic this compound into its more volatile methyl ester derivative.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250 °C.
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound methyl ester.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Acidic Herbicides
This method often allows for a more direct analysis of polar acidic herbicides like this compound, sometimes even without an extraction step.
1. Sample Preparation (Direct Injection or SPE)
-
Direct Injection (for cleaner water matrices): Filter the water sample through a 0.22 µm syringe filter directly into an autosampler vial.
-
Solid-Phase Extraction (for complex matrices): Acidify the water sample (e.g., 500 mL) to pH 2-3 and pass it through an SPE cartridge (e.g., Oasis HLB). Elute the analytes with methanol, evaporate to near dryness, and reconstitute in the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-100 µL.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using at least two transitions for each analyte for quantification and confirmation.
Performance Data Comparison
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L (estimated for acidic herbicides) | 0.01 - 0.05 µg/L[1] |
| Linearity (R²) | > 0.99 | > 0.99[2] |
| Accuracy (Recovery %) | 70 - 120% | 70 - 120%[1][2] |
| Precision (RSD %) | < 20% | < 15%[1][2] |
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the GC-MS and LC-MS/MS methods.
Caption: GC-MS workflow for this compound analysis.
References
Comparative Dissipation Kinetics of Benazolin-Ethyl in Different Soil Types: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Dissipation of Benazolin-Ethyl in Soil
This compound, a post-emergence herbicide, undergoes a rapid transformation in the soil environment. The initial and most rapid step is the hydrolysis of the ethyl ester to its biologically active acidic form, benazolin.[1] This initial conversion is swift, with a reported half-life (DT50) of approximately 1 to 3 days.[1]
The subsequent degradation of the more stable benazolin acid is the rate-determining step in the overall dissipation process. The persistence of benazolin acid is significantly longer and more variable, with reported half-life values ranging from 14 to 100 days.[1] This variability is largely attributed to the diverse physicochemical and biological properties of different soil types.
While a precise comparative table of this compound dissipation in different soils cannot be constructed from the available literature, a study conducted in an experimental field reported a half-life of 4.62 days for the parent compound, this compound. However, the specific soil characteristics of this field were not detailed, precluding a direct comparison with other soil types.
Key Soil Properties Influencing Herbicide Dissipation
The persistence of herbicides like benazolin is intricately linked to various soil properties. Understanding these factors is crucial for predicting the environmental fate of this compound. The following table summarizes the key soil characteristics and their general influence on herbicide dissipation.
| Soil Property | Influence on Dissipation | Rationale |
| Soil Texture | Higher clay and silt content can increase persistence. | Finer soil particles provide a larger surface area for the adsorption of herbicide molecules, making them less available for microbial degradation and leaching. Sandy soils, with larger particles and lower surface area, tend to exhibit faster dissipation. |
| Organic Matter | Higher organic matter content can increase persistence. | Soil organic matter is a primary sorbent for many herbicides. Increased adsorption to organic matter can reduce the concentration of the herbicide in the soil solution, thereby decreasing its availability for microbial breakdown. |
| Soil pH | Can either increase or decrease persistence depending on the herbicide's chemistry. | The pH of the soil influences the charge of both the herbicide molecule and the soil colloids, which in turn affects adsorption and degradation rates. For weak acid herbicides, like benazolin, lower pH can lead to a more neutral form, potentially increasing adsorption and persistence. |
| Microbial Activity | Higher microbial activity generally leads to faster dissipation. | Biodegradation by soil microorganisms is a major pathway for the breakdown of many organic herbicides. Conditions that favor microbial growth and activity, such as optimal moisture and temperature, will enhance dissipation. |
| Soil Moisture | Optimal moisture levels enhance dissipation. | Soil moisture is essential for both microbial activity and the chemical hydrolysis of herbicides. Very dry or waterlogged conditions can inhibit these degradation processes. |
| Temperature | Higher temperatures generally lead to faster dissipation. | Chemical and microbial degradation rates typically increase with temperature, up to an optimal point. |
Experimental Protocols for Studying this compound Dissipation in Soil
To conduct a comparative study on the dissipation kinetics of this compound in different soil types, a standardized experimental protocol is essential. The following outlines a general methodology based on common practices in herbicide fate studies.
1. Soil Collection and Characterization:
-
Collect topsoil (0-15 cm) from different locations representing the desired soil types (e.g., sandy loam, clay loam, silt loam).
-
Air-dry the soil samples and sieve them through a 2 mm mesh to ensure homogeneity.
-
Characterize each soil type for its key physicochemical properties, including:
-
Soil texture (particle size distribution: % sand, silt, clay)
-
Organic matter content
-
pH
-
Cation exchange capacity (CEC)
-
Microbial biomass
-
2. This compound Application and Incubation:
-
Weigh a standardized amount of each sieved soil into individual incubation vessels (e.g., glass jars).
-
Fortify the soil samples with a known concentration of this compound, typically dissolved in a suitable solvent. A control group without this compound should also be prepared.
-
Adjust the soil moisture content to a predetermined level, often expressed as a percentage of the soil's water holding capacity (e.g., 60% WHC).
-
Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) to prevent photodegradation and maintain consistent microbial activity.
3. Sampling and Residue Analysis:
-
Collect triplicate soil samples from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 100 days).
-
Store the collected samples frozen until analysis to halt further degradation.
-
Extract this compound and its primary metabolite, benazolin, from the soil samples using an appropriate solvent (e.g., acetonitrile, methanol).
-
Clean up the extracts to remove interfering substances using techniques such as solid-phase extraction (SPE).
-
Quantify the concentration of this compound and benazolin in the extracts using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with a selective detector.
4. Data Analysis:
-
Plot the concentration of this compound and benazolin against time for each soil type.
-
Determine the dissipation kinetics by fitting the data to an appropriate model, most commonly the first-order kinetic model: Ct = C0e-kt, where:
-
Ct is the concentration at time t
-
C0 is the initial concentration
-
k is the dissipation rate constant
-
-
Calculate the half-life (DT50) for each soil type using the formula: DT50 = ln(2)/k.
-
Statistically compare the dissipation rates and half-lives across the different soil types to determine the influence of soil properties.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Degradation pathway of this compound in soil.
Caption: Experimental workflow for a soil dissipation study.
References
Synergistic Weed Control: A Comparative Analysis of Benazolin-Ethyl and Dicamba Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal effects of benazolin-ethyl when used in combination with dicamba. While direct, peer-reviewed quantitative data on the synergistic effects of this specific combination is limited in publicly available literature, this guide synthesizes existing information on their mechanisms of action, reports of synergistic activity, and provides a framework for evaluating such combinations.
Introduction to this compound and Dicamba
This compound is a selective, systemic herbicide belonging to the benzothiazolinone chemical class. It is used for post-emergence control of annual broadleaf weeds in various crops. Its mode of action is classified as a synthetic auxin.
Dicamba is a selective benzoic acid herbicide also functioning as a synthetic auxin.[1] It is widely used for controlling a broad spectrum of broadleaf weeds in agriculture and non-crop areas.[1] Dicamba is known for its ability to mimic natural plant hormones, leading to abnormal and uncontrollable growth in susceptible plants.[1]
Mechanism of Action: The Basis for Synergy
Both this compound and dicamba are classified as synthetic auxin herbicides (WSSA Group 4). They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological disruptions in susceptible broadleaf weeds.
The molecular mechanism of auxinic herbicides involves their binding to specific receptor proteins in the plant cell nucleus, primarily the F-box proteins TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and AFB (AUXIN SIGNALING F-BOX).[2][3] This binding initiates a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins), thereby activating auxin-responsive genes.[3] The overstimulation of these genes results in uncontrolled cell division and elongation, disorganized growth, and ultimately, plant death.[1]
The synergistic effect of combining two synthetic auxin herbicides like this compound and dicamba likely stems from their slightly different binding affinities and interactions with the various auxin receptor proteins. Research on dicamba has shown that it relies on the TIR1 and AFB5 receptors for its activity.[2] While the specific receptor interactions for this compound are less characterized in publicly available research, it is plausible that it targets a similar or overlapping set of receptors. By using a combination, it may be possible to more effectively saturate the auxin signaling pathway, leading to a more robust and rapid herbicidal effect than either compound could achieve alone.
Reported Synergistic Effects
While peer-reviewed field trial data is scarce, a product description for a combination herbicide containing this compound and quizalofop-p-ethyl notes that, "With dicamba, benazolin exhibits a strong synergistic effect, giving improved control of a number of species, including mayweeds." This suggests that the synergistic interaction between these two compounds is recognized in commercial formulations. The lack of published, quantitative data highlights a research gap that warrants further investigation to validate and quantify this synergistic relationship across various weed species and environmental conditions.
Comparative Data (Hypothetical and Based on Dicamba Tank-Mix Studies)
As no direct quantitative data for this compound and dicamba combinations were found, the following tables are presented as a template and are populated with illustrative data from studies on dicamba tank-mixed with other herbicides. This data serves to demonstrate how such a comparison would be structured and the potential for enhanced weed control.
Table 1: Efficacy of Dicamba Tank Mixtures on Various Weed Species
| Weed Species | Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control (%) | Source |
| Waterhemp | Dicamba alone | 560 | 59 | [4] |
| Dicamba + Acetochlor | 560 + 1120 | 97 | [4] | |
| Common Ragweed | Residual herbicides alone | Various | 83 | [5] |
| Dicamba + Residual herbicides | 560 + Various | 96 | [5] | |
| Velvetleaf | Residual herbicides alone | Various | 73 | [5] |
| Dicamba + Residual herbicides | 560 + Various | 83 | [5] |
Experimental Protocols for Evaluating Synergy
To quantitatively assess the synergistic effects of this compound and dicamba, a structured experimental approach is necessary. The following protocols are based on established methodologies for herbicide efficacy testing.[6][7]
Greenhouse Bioassay Protocol
Objective: To determine the synergistic, antagonistic, or additive effect of this compound and dicamba on the growth of a target weed species under controlled conditions.
Materials:
-
Target weed seeds (e.g., mayweed)
-
Pots filled with a standardized soil mix
-
Greenhouse with controlled temperature, light, and humidity
-
This compound and dicamba analytical standards or commercial formulations
-
Precision bench sprayer
-
Balance, volumetric flasks, and pipettes
Methodology:
-
Plant Propagation: Sow weed seeds in pots and grow them in the greenhouse to a uniform growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare stock solutions of this compound and dicamba. From these, create a range of doses for each herbicide to be tested alone and in combination.
-
Treatment Application: Apply the herbicide treatments to the plants using a precision bench sprayer to ensure uniform coverage. Treatments should include:
-
Untreated control
-
This compound alone at various rates (e.g., 0.25x, 0.5x, 1x, 2x of a standard field rate)
-
Dicamba alone at various rates (e.g., 0.25x, 0.5x, 1x, 2x of a standard field rate)
-
Tank mixtures of this compound and dicamba at various ratios and rates.
-
-
Data Collection: At 14 and 28 days after treatment (DAT), assess the following:
-
Visual weed control ratings (0-100% scale)
-
Plant height
-
Above-ground fresh and dry biomass
-
-
Data Analysis: Calculate the expected response for the herbicide combinations using Colby's method.[8][9]
-
Expected Response (E) = (X * Y) / 100
-
Where X is the percent control from herbicide A alone, and Y is the percent control from herbicide B alone.
-
-
If the observed response of the mixture is significantly greater than the expected response, the interaction is synergistic.
-
If the observed response is significantly less, the interaction is antagonistic.
-
If the observed response is not significantly different, the interaction is additive.
-
Field Trial Protocol
Objective: To evaluate the synergistic efficacy of this compound and dicamba on a natural weed population under field conditions.
Methodology:
-
Site Selection: Choose a field with a uniform infestation of the target weed species.
-
Experimental Design: Use a randomized complete block design with at least four replications. Plot size should be adequate for representative weed populations and to minimize spray drift between plots.
-
Treatments: Apply the same range of herbicide treatments as in the greenhouse bioassay using a calibrated backpack or tractor-mounted sprayer.
-
Data Collection: At regular intervals (e.g., 14, 28, and 56 DAT), assess:
-
Visual weed control ratings
-
Weed density (plants per square meter)
-
Weed biomass
-
Crop injury ratings (if applicable)
-
Crop yield (if applicable)
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) and apply Colby's method to determine the nature of the interaction.[10]
Visualizations
Signaling Pathway of Synthetic Auxin Herbicides
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Experimental Workflow for Herbicide Synergy Assessment
Caption: General workflow for assessing herbicide synergy.
Conclusion
The available evidence, primarily from commercial product information and the shared mode of action, strongly suggests a synergistic relationship between this compound and dicamba for the control of broadleaf weeds. Both herbicides function as synthetic auxins, and their combined application likely leads to a more potent disruption of the auxin signaling pathway in susceptible plants. However, there is a clear need for rigorous, peer-reviewed research to quantify this synergy across different weed species, application rates, and environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting such research, which would be of significant value to the agricultural and weed science communities.
References
- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 2. Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dicamba-based preemergence herbicide tank mixtures improved residual weed control in dicamba-resistant soybean [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apms.org [apms.org]
- 8. ncwss.org [ncwss.org]
- 9. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 10. bioone.org [bioone.org]
A Comparative Guide to the Validation of Analytical Methods for Benazolin-Ethyl in Animal Tissues
This guide provides a comprehensive comparison of analytical methodologies for the quantification of benazolin-ethyl residues in animal tissues. It is intended for researchers, scientists, and professionals in the field of drug development and food safety who are involved in the validation of analytical methods for pesticide residues.
This compound is a post-emergence herbicide used for the control of annual weeds.[1][2] Its potential for accumulation in the tissues of animals exposed to it necessitates the development and validation of sensitive and reliable analytical methods to ensure food safety and regulatory compliance. This guide outlines the key performance parameters for method validation and compares common analytical techniques employed for this purpose.
Core Principles of Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. For the determination of pesticide residues like this compound in complex matrices such as animal tissues, the following parameters are critical:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Accuracy: The closeness of agreement between the true value and the value obtained.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is often expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][5]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][6][7]
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3][4]
-
Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Comparison of Analytical Methods
The determination of this compound in animal tissues typically involves extraction, cleanup, and chromatographic analysis. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry are the most common techniques.[8]
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Coupled Detector | Electron Capture Detector (ECD), Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |
| Applicability | Well-suited for volatile and semi-volatile compounds like this compound.[8] | Ideal for polar, non-volatile, and thermally unstable compounds.[8] |
| Sample Derivatization | May be required to increase volatility and thermal stability. | Generally not required for polar compounds. |
| Sensitivity | High, especially with ECD for halogenated compounds. | Very high, particularly with MS/MS detection. |
| Selectivity | Good, can be enhanced with MS detection. | Excellent, especially with MS/MS which provides structural information. |
Experimental Data Summary
The following table summarizes typical validation data for a hypothetical validated method for this compound in animal tissue, based on published data for similar analytes and matrices.[6][7]
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Recovery (%) | 85 - 110% |
| Precision (RSD%) | < 15% |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg |
Experimental Protocols
Sample Preparation: Extraction and Cleanup
A crucial step in the analysis of pesticide residues in fatty animal tissues is the removal of interfering substances.[8] Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
a) QuEChERS Protocol
-
Homogenization: Homogenize 10 g of tissue sample.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.
-
Cleanup (Dispersive SPE): Take an aliquot of the supernatant and add a mixture of primary secondary amine (PSA) and C18 sorbents to remove fatty acids and other interferences. Vortex and centrifuge.
-
Analysis: The final extract is ready for GC-MS or LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) Protocol
-
Homogenization and Extraction: Homogenize the tissue sample and extract with an appropriate solvent (e.g., acetone, hexane).[8]
-
Column Conditioning: Condition an SPE cartridge (e.g., Florisil, C18) with the appropriate solvents.
-
Sample Loading: Load the sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analyte of interest with a suitable solvent.
-
Concentration: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Chromatographic Analysis: GC-ECD Method
A Gas Chromatography system equipped with an Electron Capture Detector (GC-ECD) is a sensitive method for the detection of halogenated compounds like this compound.[6]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Detector Temperature: 300°C.
-
Carrier Gas: Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
Visualizations
References
- 1. This compound | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Ester Grade: Analytical Standard at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. rr-americas.woah.org [rr-americas.woah.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
Safety Operating Guide
Proper Disposal of Benazolin-ethyl: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Benazolin-ethyl, a post-emergence herbicide. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with environmental regulations. This compound is recognized for its potential environmental hazards, particularly its toxicity to aquatic life with long-lasting effects.[1][2]
Immediate Safety Precautions and Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses or goggles)
-
Face protection (face shield)[3]
-
-
Spill Containment:
-
First Aid:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
-
Step-by-Step Disposal Procedure
The disposal of this compound is governed by federal, state, and local regulations. Adherence to these guidelines is mandatory.
Step 1: Waste Identification and Classification
Unused or unwanted this compound is classified as a hazardous waste due to its environmental toxicity.[1] It is crucial to avoid releasing it into the environment.[1][3]
Step 2: Container Management
-
Keep the waste this compound in its original or a compatible, properly labeled, and tightly closed container.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1][3][4]
Step 3: Arrange for Professional Disposal
-
Do not dispose of this compound in standard laboratory trash or down the drain. [4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
Step 4: Transportation
If transporting the waste container to a central collection point within your facility:
-
Ensure the container is securely closed and not leaking.
-
Use a secondary container to prevent spills during transport.
Regulatory Framework
In the United States, the disposal of pesticides like this compound is regulated by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA). It is imperative to comply with all applicable national, regional, and local regulations.
Hazard Profile: this compound
| Hazard Classification | GHS Statement | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Hazardous to the aquatic environment, long-term (Chronic) - Category 2 or 3 | H411: Toxic to aquatic life with long lasting effects or H412: Harmful to aquatic life with long lasting effects | P273, P391, P501 |
This table summarizes key hazard information. Refer to the specific product Safety Data Sheet (SDS) for complete details.
This compound Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Benazolin-ethyl
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate and essential guidance for the safe use of Benazolin-ethyl, a post-emergence herbicide. The following operational and disposal plans are designed to minimize risk and ensure compliance with safety standards.
Hazard Identification and Safety Data
This compound is recognized as a hazardous substance requiring careful handling. It is known to cause skin and eye irritation and is toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly familiar with the associated risks before commencing any work.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects. | [1] |
| Occupational Exposure Limits (OELs) | No specific Threshold Limit Value - Time-Weighted Average (TLV-TWA) or other OELs are readily available. It is recommended to handle with care in a well-ventilated area to minimize exposure. | [2][3] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent direct contact and inhalation. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2] |
| Body | Complete chemical-resistant suit | Provides full-body protection against splashes and contamination. |
| Eyes/Face | Face shield and safety glasses | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Respiratory | Full-face respirator with multi-purpose combination (US) or type ABEK (EU) cartridges | Required where risk assessment shows air-purifying respirators are appropriate. A full-face supplied air respirator may be necessary for higher-risk activities. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Pre-Operational Checks:
-
Verify Equipment: Ensure all PPE is in good condition and readily available.
-
Review Safety Data Sheet (SDS): All personnel involved must review the SDS for this compound before handling.
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are accessible and operational. Have spill control materials readily available.
Handling Procedure:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Avoid contact with skin and eyes, and prevent inhalation of vapor or mist.
-
Dispensing: When transferring or weighing, do so carefully to minimize the generation of dust or aerosols.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.
Post-Handling Procedure:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.
-
PPE Removal: Remove PPE carefully to avoid contaminating skin or personal clothing.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and disposable suits, as hazardous waste according to the disposal plan.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |
| Spill | Evacuate the area. Wear appropriate PPE. Contain the spill using absorbent materials. Collect the spilled material and place it in a sealed container for disposal. Do not let the product enter drains. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Segregation and Collection:
-
Dedicated Waste Container: All this compound waste, including contaminated labware and PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
Disposal Protocol:
-
Consult Regulations: Prior to disposal, consult your institution's Environmental Health and Safety (EHS) office and local hazardous waste disposal regulations.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Incineration at a high temperature in a permitted hazardous waste incinerator is a common disposal method for organochlorine compounds.
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] Every effort must be made to avoid release into the environment.[4]
Workflow Diagrams
To provide a clear visual guide, the following diagrams illustrate the key processes for handling and disposal of this compound.
Caption: A flowchart illustrating the safe handling workflow for this compound.
Caption: A flowchart outlining the disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
